molecular formula C8H17ClOS B14454573 Octane-1-sulfinyl chloride CAS No. 72394-49-1

Octane-1-sulfinyl chloride

Cat. No.: B14454573
CAS No.: 72394-49-1
M. Wt: 196.74 g/mol
InChI Key: JVRIZVWQQKDDHK-UHFFFAOYSA-N
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Description

Octane-1-sulfinyl chloride is a useful research compound. Its molecular formula is C8H17ClOS and its molecular weight is 196.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octane-1-sulfinyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane-1-sulfinyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72394-49-1

Molecular Formula

C8H17ClOS

Molecular Weight

196.74 g/mol

IUPAC Name

octane-1-sulfinyl chloride

InChI

InChI=1S/C8H17ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3

InChI Key

JVRIZVWQQKDDHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Uses of octane-1-sulfinyl chloride as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026


)
CAS:  72394-49-1

Executive Summary

Octane-1-sulfinyl chloride is a potent electrophilic sulfur reagent used primarily to introduce the octylsulfinyl moiety (


) into nucleophilic substrates. Unlike its more common analog, octane-1-sulfonyl chloride (

), the sulfinyl variant possesses a stereogenic sulfur center, making it a critical intermediate in the synthesis of chiral sulfinamides and sulfinates. Its long alkyl chain provides significant lipophilicity, utilized in modifying the physicochemical properties of drug candidates and surface-active agents. This guide details the synthesis, reactivity, and handling of this moisture-sensitive intermediate.

Chemical Profile & Properties[1][2]

PropertySpecification
IUPAC Name Octane-1-sulfinyl chloride
Common Name Octanesulfinyl chloride
CAS Number 72394-49-1
Molecular Formula

Molecular Weight 196.74 g/mol
Appearance Pale yellow to colorless liquid
Solubility Soluble in DCM,

, THF; decomposes in water
Stability Moisture sensitive; prone to hydrolysis to octanesulfinic acid

Synthesis of the Reagent

The preparation of alkanesulfinyl chlorides is most reliably achieved through the oxidative chlorination of the corresponding disulfide or thiol. The Acetic Anhydride/Chlorine Method is preferred for its ability to prevent over-oxidation to the sulfonyl chloride.

Protocol: Oxidative Chlorination of Dioctyl Disulfide

Principle: The reaction utilizes acetic anhydride as an oxygen donor and scavenger, reacting with the intermediate sulfenyl chloride formed by chlorination.

Reagents:

  • Dioctyl disulfide (10 mmol)

  • Acetic anhydride (20 mmol, 2.0 equiv)

  • Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    ) (20-22 mmol)
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet (

    
     or Ar).
    
  • Dissolution: Dissolve dioctyl disulfide (2.9 g, 10 mmol) and acetic anhydride (2.04 g, 20 mmol) in anhydrous DCM (50 mL). Cool the solution to -20°C .

  • Chlorination:

    • Option A (Gas): Slowly bubble dry

      
       gas through the solution until a persistent yellow-green color is observed.
      
    • Option B (Liquid Reagent): Add sulfuryl chloride (

      
      ) dropwise over 20 minutes.
      
  • Reaction: Allow the mixture to stir at -10°C for 1 hour. The formation of acetyl chloride as a byproduct confirms the oxygen transfer.

  • Isolation: Remove the solvent and byproduct (acetyl chloride) under reduced pressure (high vacuum) at room temperature. Do not heat above 40°C to avoid thermal decomposition.

  • Purification: The residue is typically pure enough for subsequent steps. If necessary, rapid distillation under high vacuum can be performed, though immediate use is recommended.

SynthesisPath Start Dioctyl Disulfide (C8H17-S-S-C8H17) Inter Intermediate [C8H17-S-Cl] Start->Inter Chlorination (-20°C) Reagent Cl2 / Ac2O (Oxidative Chlorination) Reagent->Inter Product Octane-1-sulfinyl Chloride (C8H17-S(O)Cl) Inter->Product Oxygen Transfer (from Ac2O) Byprod Byproduct: Acetyl Chloride Product->Byprod Elimination

Figure 1: Synthetic pathway for Octane-1-sulfinyl chloride via disulfide oxidation.

Synthetic Utility & Key Transformations

Octane-1-sulfinyl chloride serves as a "lipophilic anchor," attaching the C8 chain via a polar sulfinyl linker. Its reactivity is dominated by the electrophilic sulfur atom.

A. Synthesis of Octanesulfinamides

Sulfinamides are chemically stable and often biologically active. The formation of the S-N bond creates a chiral center at sulfur if the nitrogen substituents are non-identical.

  • Mechanism: Nucleophilic attack of the amine on the sulfur, followed by elimination of chloride.

  • Protocol:

    • Dissolve octane-1-sulfinyl chloride (1.0 equiv) in anhydrous THF.

    • Cool to 0°C.

    • Add the amine (1.1 equiv) and a base (Triethylamine or Pyridine, 1.2 equiv) dropwise.

    • Stir for 2 hours. Filter the amine hydrochloride salt and concentrate.

B. Synthesis of Octanesulfinates

Reaction with alcohols yields sulfinates (


). These esters are versatile intermediates that can be converted to sulfoxides via Grignard reagents (Andersen Synthesis).
  • Key Insight: The reaction with chiral alcohols (e.g., menthol) allows for the resolution of the sulfinyl chloride, enabling the synthesis of enantiopure sulfoxides.

C. Synthesis of Sulfoxides

While direct oxidation of sulfides is common, the reaction of sulfinyl chlorides with organometallics (Grignard/Organolithium) provides a regiospecific route to unsymmetrical sulfoxides.

  • Reaction:

    
    
    

Reactivity Center Octane-1-sulfinyl Chloride (Electrophile) Sulfinamide Octanesulfinamide (Chiral S-N Bond) Center->Sulfinamide + Amine / Base Sulfinate Octanesulfinate Ester (Andersen Precursor) Center->Sulfinate + Alcohol / Base Sulfoxide Unsymmetrical Sulfoxide (Lipophilic Core) Center->Sulfoxide + R-MgBr (-78°C) Amine Primary/Secondary Amine (R-NH2) Alcohol Alcohol (R-OH) Grignard Organometallic (R-MgBr)

Figure 2: Divergent reactivity profile of Octane-1-sulfinyl chloride.[1]

Handling and Safety (E-E-A-T)

  • Moisture Sensitivity: The reagent hydrolyzes rapidly in moist air to form octanesulfinic acid (

    
    ) and HCl. All glassware must be flame-dried.
    
  • Corrosivity: It is a potent lachrymator and corrosive to skin/mucous membranes. Handle only in a fume hood.

  • Storage: Store under inert atmosphere (Argon) at -20°C. Long-term storage often leads to disproportionation; fresh preparation is advised.

References

  • Synthesis of Sulfinyl Chlorides: Douglass, I. B.; Norton, R. V. "The Reaction of Sulfinyl Chlorides with Diazoalkanes." Journal of Organic Chemistry, 1968 , 33(5), 2104–2106. Link

  • General Reactivity of Alkanesulfinyl Chlorides: Drabowicz, J.; Kiełbasiński, P.; Mikołajczyk, M. "Synthesis of Sulfoxides." Science of Synthesis, 2008 , 39,[2] 1. Link

  • Sulfinamide Synthesis: Fernandez, I.; Khiar, N. "Recent Developments in the Synthesis and Applications of Sulfinamides." Chemical Reviews, 2003 , 103(9), 3651–3706. Link

  • CAS Registry Data: Octane-1-sulfinyl chloride (CAS 72394-49-1).[3][4][5] Common Chemistry, American Chemical Society. Link

Sources

Methodological & Application

Introduction: The Strategic Importance of Alkanesulfinyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Octane-1-sulfinyl Chloride from Octane-1-thiol

In the landscape of medicinal and materials chemistry, organosulfur compounds occupy a pivotal role. While alkanesulfonyl chlorides (R-SO₂Cl) are widely recognized as robust intermediates for the synthesis of sulfonamides and sulfonate esters, their lower oxidation state analogues, the alkanesulfinyl chlorides (R-S(O)Cl), offer a distinct and versatile reactivity profile.[1] These compounds are valuable precursors for generating stereogenic sulfur centers, a key feature in many chiral auxiliaries and pharmacologically active molecules.[2] However, their synthesis is often challenging due to the propensity for over-oxidation to the thermodynamically more stable sulfonyl species.

This application note provides a detailed, reliable protocol for the targeted synthesis of octane-1-sulfinyl chloride from octane-1-thiol. The chosen methodology focuses on the controlled chlorination and oxidation using sulfuryl chloride (SO₂Cl₂) at low temperatures. We will delve into the mechanistic rationale for this selectivity, provide a step-by-step procedure suitable for a research laboratory setting, and outline the critical safety precautions and characterization techniques required for handling these reactive molecules. This guide is intended for researchers and process chemists who require access to this important synthetic building block.

Theoretical Background and Mechanism

The primary challenge in converting a thiol (R-SH, sulfur oxidation state -2) to a sulfinyl chloride (R-S(O)Cl, sulfur oxidation state +2) is to prevent further oxidation to the sulfonyl chloride (R-SO₂Cl, sulfur oxidation state +4). Many common oxidative chlorination methods, such as those employing aqueous chlorine or hydrogen peroxide mixtures, are too aggressive and invariably yield the sulfonyl chloride as the major product.[3]

The selected method, based on the work of Douglass and Norton, utilizes sulfuryl chloride (SO₂Cl₂) under strictly controlled, anhydrous, low-temperature conditions. The causality behind this strategy is twofold:

  • Temperature Control: The reaction is highly exothermic. Conducting the synthesis at -78 °C (dry ice/acetone bath) is essential to dissipate heat, thereby minimizing side reactions and thermal decomposition of the desired product.

  • Controlled Stoichiometry and Addition: The thiol is added slowly to an excess of sulfuryl chloride. This ensures that the thiol is immediately consumed and converted into intermediates in a sulfuryl chloride-rich environment, which favors the desired transformation pathway and prevents alternative reactions that can occur if localized high concentrations of thiol build up.

The reaction is understood to proceed through a two-step sequence within a single pot:

  • Formation of the Sulfenyl Chloride: The thiol first reacts with sulfuryl chloride to rapidly form the corresponding octane-1-sulfenyl chloride (CH₃(CH₂)₇SCl).

  • Oxidation to the Sulfinyl Chloride: The in situ generated sulfenyl chloride is then oxidized by another molecule of sulfuryl chloride to yield the target octane-1-sulfinyl chloride.

This controlled, sequential reaction in a non-polar, aprotic solvent prevents the hydrolytic side reactions and over-oxidation that plague other methods.

Critical Safety Precautions

This procedure involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. The entire experiment must be performed within a certified chemical fume hood.

  • Octane-1-thiol (C₈H₁₈S): Possesses an extremely foul and persistent stench. It is toxic and causes respiratory irritation.[4][5] Handle only in a fume hood and use appropriate gloves.

  • Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and a strong lachrymator. It reacts violently with water, releasing toxic gases (HCl and H₂SO₄).[6] Inhalation can be fatal. Always wear acid-resistant gloves (e.g., butyl rubber or laminate), chemical splash goggles, a face shield, and a lab coat. Ensure no water is present in the reaction setup.

  • Anhydrous Solvents (Dichloromethane): Volatile and potentially carcinogenic. Handle with care.

  • Pressurization: The reaction evolves HCl gas. The system must be equipped with an outlet to a bubbler or a scrubbing system (e.g., filled with sodium hydroxide solution) to prevent pressure buildup.

  • Quenching: Unreacted sulfuryl chloride must be quenched with extreme care. A slow, dropwise addition of the reaction mixture to a cooled, stirred vessel of sodium bicarbonate or sodium hydroxide solution is recommended.

Experimental Protocol

Materials and Equipment
  • Reagents: Octane-1-thiol (≥98%), Sulfuryl chloride (≥99%, freshly distilled if necessary), Dichloromethane (CH₂Cl₂, anhydrous), Nitrogen or Argon gas (high purity), Dry ice, Acetone.

  • Equipment: Three-necked round-bottom flask (oven-dried), dropping funnel (oven-dried), condenser (oven-dried), magnetic stirrer and stir bar, low-temperature thermometer, Schlenk line or inert gas manifold, dry ice/acetone bath, rotary evaporator.

Reagent Data
CompoundFormulaMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Octane-1-thiolC₈H₁₈S146.317.32 g (8.7 mL)50.01.0
Sulfuryl ChlorideSO₂Cl₂134.9720.24 g (12.2 mL)150.03.0
DichloromethaneCH₂Cl₂84.93~150 mL--
Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-necked flask with the dropping funnel, a gas inlet adapter connected to the inert gas line, and a condenser topped with a gas outlet to a bubbler. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure an anhydrous atmosphere.

  • Initial Charging: Charge the reaction flask with anhydrous dichloromethane (100 mL) and sulfuryl chloride (12.2 mL, 150.0 mmol).

  • Cooling: Place the flask in a dry ice/acetone bath and stir the solution until the internal temperature stabilizes at -78 °C.

  • Substrate Preparation: In the dropping funnel, prepare a solution of octane-1-thiol (8.7 mL, 50.0 mmol) in anhydrous dichloromethane (50 mL).

  • Slow Addition: Add the octane-1-thiol solution dropwise from the dropping funnel to the vigorously stirred sulfuryl chloride solution over a period of 60-90 minutes. Causality Check: This slow addition is the most critical step to control the reaction's exothermicity and ensure high selectivity. Maintain the internal temperature below -70 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional 1 hour.

  • Solvent Removal: Remove the cooling bath. Keeping the flask under a positive pressure of inert gas, carefully transfer the apparatus to a rotary evaporator. Remove the solvent and excess sulfuryl chloride under reduced pressure. Crucial: Ensure the water bath of the rotary evaporator is kept at room temperature (or below) to prevent thermal decomposition of the product. The remaining crude octane-1-sulfinyl chloride is often used directly in subsequent steps without further purification due to its instability.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_setup 1. Apparatus Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation setup Assemble oven-dried 3-neck flask, dropping funnel, condenser under N2/Ar charge Charge flask with SO2Cl2 and anhydrous CH2Cl2 cool Cool to -78 °C (Dry Ice/Acetone) charge->cool add Add thiol solution dropwise (60-90 min, T < -70 °C) cool->add prepare Prepare solution of Octane-1-thiol in anhydrous CH2Cl2 prepare->add stir Stir for 1 hr at -78 °C add->stir evap Remove solvent & excess SO2Cl2 via rotary evaporation (low temp) stir->evap product Crude Octane-1-sulfinyl Chloride (Use directly) evap->product

Caption: Experimental workflow for the synthesis of octane-1-sulfinyl chloride.

Purification and Characterization

Alkanesulfinyl chlorides are generally thermally unstable and moisture-sensitive, making purification by distillation or chromatography challenging. For most applications, the crude product obtained after removal of solvent is of sufficient purity for subsequent reactions.

Characterization Methods

If characterization is required, it must be performed immediately on the crude product using anhydrous solvents (e.g., CDCl₃ for NMR).

  • ¹H NMR Spectroscopy: The protons on the alpha-carbon (adjacent to the S(O)Cl group) are the most diagnostic. They will appear as a triplet significantly downfield from their position in the starting thiol, typically in the range of δ 3.5-4.0 ppm.

  • ¹³C NMR Spectroscopy: The alpha-carbon will also show a significant downfield shift into the δ 60-70 ppm region.

  • Infrared (IR) Spectroscopy: The most characteristic signal is the strong S=O stretching vibration, which is expected to appear in the 1130-1160 cm⁻¹ region.

  • Mass Spectrometry (MS): Careful analysis under gentle ionization conditions (e.g., Chemical Ionization, CI) may show the molecular ion peak. Fragmentation patterns would likely include the loss of Cl (35/37 amu) and SOCl.

Logical Flow for Product Analysis

Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis crude Crude Product (Post-Evaporation) nmr ¹H and ¹³C NMR (Anhydrous CDCl₃) crude->nmr ir FT-IR (Neat film) crude->ir ms Mass Spectrometry (CI or ESI) crude->ms confirm Structural Confirmation nmr->confirm ir->confirm ms->confirm

Caption: Logical workflow for the characterization of crude sulfinyl chloride.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Water contamination in glassware or solvent. 2. Temperature too high during addition. 3. Impure or old sulfuryl chloride.1. Rigorously dry all glassware and use freshly opened anhydrous solvent. 2. Ensure the cooling bath is maintained and monitor internal temperature closely. 3. Use freshly opened or distilled SO₂Cl₂.
Product is Octane-1-sulfonyl Chloride (Over-oxidation) 1. Reaction temperature was allowed to rise significantly. 2. Incorrect stoichiometry (insufficient SO₂Cl₂). 3. Presence of oxidizing impurities.1. Improve temperature control; ensure slow, steady addition. 2. Re-verify calculations; ensure at least 2-3 equivalents of SO₂Cl₂ are used. 3. Use high-purity starting materials.
Product Decomposes During Workup 1. Rotary evaporator water bath was too warm. 2. Exposure to atmospheric moisture.1. Do not heat the flask during solvent removal. Use a room temperature or cool water bath. 2. Maintain a positive pressure of inert gas during all transfers.

Conclusion

The synthesis of octane-1-sulfinyl chloride is a valuable but challenging transformation that requires careful control over reaction conditions. By employing sulfuryl chloride as the chlorinating and oxidizing agent at cryogenic temperatures (-78 °C), the selective formation of the sulfinyl chloride can be achieved, avoiding over-oxidation to the corresponding sulfonyl chloride. The protocol detailed herein, which emphasizes anhydrous conditions and strict temperature management, provides a reliable pathway for researchers to access this versatile synthetic intermediate. Adherence to the stringent safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

References

  • Douglass, I. B., & Norton, R. V. (1968). A New Reaction of Mercaptans with Sulfuryl Chloride. The Journal of Organic Chemistry, 33(5), 2104–2105. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Khiar, N., Araújo, C. S., Alcudia, F., & Fernández, I. (2002). Dynamic Kinetic Transformation of Sulfinyl Chlorides: Synthesis of Enantiomerically Pure C2-Symmetric Bis-Sulfoxides. The Journal of Organic Chemistry, 67(2), 345–356. [Link]

  • PubChem. tert-OCTYL MERCAPTAN | C8H18S | CID 8851. National Center for Biotechnology Information. [Link]

  • ChemBK. 1-Octanethiol. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. On the reaction of thioacetals with sulphuryl chloride. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. [Link]

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Application Note: A Practical Guide to the Synthesis of Octanesulfinate Esters from Octanesulfinyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinate esters are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of sulfur-containing molecules, including pharmaceutically relevant sulfoxides and sulfones.[1][2] This guide provides a comprehensive overview and detailed protocols for the preparation of octanesulfinate esters via the reaction of octanesulfinyl chloride with alcohols. We delve into the underlying reaction mechanism, offer step-by-step experimental procedures for both simple and chiral esters, present a troubleshooting guide for common issues, and outline essential safety precautions. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently synthesize these valuable chemical building blocks.

Introduction: The Strategic Importance of Sulfinate Esters

Sulfinate esters (R-S(O)-OR') have emerged as crucial functional groups in the landscape of modern synthetic chemistry. Their significance is particularly pronounced in the field of drug discovery and development, where the precise introduction of sulfur stereocenters can profoundly influence a molecule's biological activity and pharmacokinetic profile.[3][4]

Overview of Synthetic Routes

While numerous methods exist for the synthesis of sulfinate esters—including the oxidation of thiols or disulfides, and the condensation of sulfinic acids with alcohols—the reaction of a sulfinyl chloride with an alcohol remains a classical and highly reliable approach.[1][5][6] This method is valued for its efficiency, broad substrate scope, and predictable stereochemical outcome.

The Sulfinyl Chloride Method: A Direct and Controllable Approach

The reaction between a sulfinyl chloride and an alcohol under basic conditions provides a direct and high-yielding pathway to the corresponding sulfinate ester.[5] This guide specifically focuses on using octanesulfinyl chloride as a representative long-chain aliphatic substrate, a motif relevant in the synthesis of molecules with tailored lipophilicity for applications in materials science and pharmaceuticals.[7]

Core Principles: Reaction Mechanism and Stereochemistry

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The conversion of an alcohol to a sulfinate ester using sulfinyl chloride is a nucleophilic substitution reaction at the sulfur center.

Mechanism of Esterification

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of octanesulfinyl chloride. This step forms a protonated intermediate. A non-nucleophilic base, typically pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[7][8]

The overall transformation can be visualized as follows:

Caption: Nucleophilic attack of alcohol on sulfinyl chloride.

Critical Stereochemical Considerations

A key advantage of this synthetic route is its stereochemical integrity concerning the alcohol. The reaction proceeds with the cleavage of the alcohol's O-H bond, not the C-O bond.[9] Consequently, if the alcohol contains a stereocenter at the carbon bearing the hydroxyl group, its configuration is retained in the final sulfinate ester product. This feature is invaluable for the synthesis of chiral molecules and is exploited in methodologies like the Andersen sulfoxide synthesis.[1]

General Protocol: Synthesis of Ethyl Octanesulfinate

This protocol details a representative procedure for synthesizing a simple, achiral sulfinate ester.

Objective

To synthesize ethyl octanesulfinate from octanesulfinyl chloride and ethanol in the presence of pyridine.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Octanesulfinyl Chloride~182.7010.0 mmol (1.83 g)1.0Handle in a fume hood, moisture-sensitive.
Anhydrous Ethanol46.0712.0 mmol (0.55 g)1.2Use absolute, dry ethanol.
Anhydrous Pyridine79.1012.0 mmol (0.95 g)1.2Use dry, freshly distilled if possible.
Anhydrous Diethyl Ether74.1250 mL-Solvent.
Saturated NaHCO₃ solution-2 x 20 mL-For aqueous work-up.
Brine-20 mL-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-Drying agent.
Experimental Workflow

Caption: General workflow for sulfinate ester synthesis.

Step-by-Step Procedure
  • Setup: Equip a 100 mL flame-dried, two-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Charge the flask with anhydrous diethyl ether (30 mL) and anhydrous pyridine (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Add anhydrous ethanol (1.2 eq) dropwise to the stirred solution.

  • Dissolve octanesulfinyl chloride (1.0 eq) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel. Add the sulfinyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfinyl chloride is consumed.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of cold water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove pyridinium hydrochloride), 20 mL of water, and finally 20 mL of brine.[10]

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl octanesulfinate.

Advanced Protocol: Diastereoselective Synthesis

The synthesis of chiral sulfinate esters, such as menthyl esters, is a cornerstone of asymmetric synthesis, providing access to enantiopure sulfoxides.[1][5]

Rationale

Reacting octanesulfinyl chloride with a chiral alcohol, like (-)-menthol, results in the formation of two diastereomeric sulfinate esters. The inherent stereochemistry of the menthol directs the formation of one diastereomer in excess, a principle leveraged for producing chiral building blocks.[5] The protocol is similar to the general procedure, with (-)-menthol replacing ethanol. The resulting diastereomers can often be separated by careful column chromatography or crystallization.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or glassware.2. Inactive sulfinyl chloride (hydrolyzed).3. Insufficient base.1. Ensure all glassware is flame-dried and reagents are anhydrous.2. Use fresh or newly distilled sulfinyl chloride.3. Use at least 1.1-1.2 equivalents of base.
Formation of Byproducts 1. Reaction temperature too high.2. Side reactions of the alcohol.1. Maintain low temperature (0°C or below) during addition.2. Consider using a less hindered base if the alcohol is sensitive.
Difficult Purification 1. Incomplete reaction.2. Pyridine contamination in the final product.1. Allow the reaction to proceed to completion as monitored by TLC.2. Perform an acidic wash (e.g., with dilute HCl) during work-up to remove pyridine, if the product is stable to acid.

Safety Precautions

  • Octanesulfinyl Chloride: This reagent is corrosive and highly reactive with water (hydrolyzes to form HCl and octanesulfinic acid). It should be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

  • General: The reaction can be exothermic, especially during the addition of the sulfinyl chloride. Proper temperature control is crucial to prevent runaway reactions.

Conclusion

The synthesis of octanesulfinate esters from octanesulfinyl chloride is a powerful and versatile method for accessing valuable synthetic intermediates. By understanding the core chemical principles and adhering to the detailed protocols and safety guidelines presented, researchers in synthetic and medicinal chemistry can reliably produce these compounds for a wide range of applications, from fundamental research to the development of novel therapeutics.

References

  • Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters.
  • (2022). 3.1.7: Reactions of Alcohols. Chemistry LibreTexts.
  • Yoshida, S. (2025).
  • (N/A). 1-Octanesulfonyl Chloride synthesis. ChemicalBook.
  • (N/A). 1-Octanesulfonyl chloride | 7795-95-1. Benchchem.
  • (N/A).
  • (N/A). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal.
  • (N/A).
  • (N/A). Convenient synthesis of sulfinate esters from sulfonyl chlorides.
  • (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts.
  • (N/A). Alcohol to Chloride - Common Conditions. Organic Chemistry.
  • Nakamura, K., et al. (2023). Facile Synthesis of Sulfinate Esters from Aryl Iodides via Direct Oxidation of Thioesters. Organic & Biomolecular Chemistry.
  • (N/A). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Alnoor Digital Repository.
  • (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.
  • (N/A). A method for the production of sulfate or sulfonate esters.
  • (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

Sources

Application Note: Strategic Solvent Selection for Reactions of Octane-1-Sulfinyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Reaction Environment

Octane-1-sulfinyl chloride (CH₃(CH₂)₇S(O)Cl) is a valuable synthetic intermediate, primarily utilized for the preparation of sulfinate esters and sulfinamides—functional groups of increasing importance in medicinal chemistry and materials science.[1] As a reactive electrophile, its successful transformation hinges on the precise control of reaction conditions, with the choice of solvent being the most influential parameter. An inappropriate solvent can lead to side reactions, low yields, difficult purifications, or complete reaction failure.

This guide provides a detailed framework for selecting the optimal solvent for reactions of octane-1-sulfinyl chloride with common nucleophiles, such as alcohols and amines. By understanding the interplay between the solvent, reactants, and reaction mechanism, researchers can ensure reproducible, high-yielding, and clean transformations.

Scientific Principles: Reactivity and Mechanistic Considerations

The core of octane-1-sulfinyl chloride's reactivity lies in the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles. The primary reactions involve the displacement of the chloride leaving group to form new sulfur-oxygen or sulfur-nitrogen bonds.

The Nucleophilic Substitution Mechanism at Sulfinyl Sulfur

Unlike substitution at a tetrahedral carbon (Sₙ2) or a sulfonyl sulfur (R-SO₂-Cl), nucleophilic substitution at a trigonal pyramidal sulfinyl sulfur is more complex. Theoretical and experimental studies suggest that these reactions often proceed through a hypervalent, tetracoordinate sulfur intermediate via an addition-elimination mechanism .[2][3]

This pathway involves two key steps:

  • Addition: The nucleophile attacks the electrophilic sulfur atom, forming a transient, trigonal bipyramidal intermediate. In this structure, the incoming nucleophile and the outgoing chloride group tend to occupy apical positions.[3]

  • Elimination: The chloride ion is expelled, and the S=O double bond character is restored, yielding the final product.

The solvent's role is to stabilize or destabilize the reactants, the charged intermediate, and the transition states leading to and from it.

The Dual Role of Amine Bases (Pyridine, Triethylamine)

Reactions of sulfinyl chlorides generate hydrochloric acid (HCl) as a byproduct. This acid can protonate the nucleophile (especially amines), rendering it non-nucleophilic, or cause degradation of acid-sensitive products. Therefore, a non-nucleophilic base is almost always required.

Pyridine is a common choice and serves two critical functions:

  • Acid Scavenger: It neutralizes the HCl produced, preventing side reactions.

  • Nucleophilic Catalyst: Pyridine can attack the sulfinyl chloride to form a highly reactive N-sulfinylpyridinium salt.[4] This intermediate is significantly more electrophilic than the starting sulfinyl chloride, accelerating the subsequent attack by the primary nucleophile (alcohol or amine).[4]

Pyridine_Catalysis cluster_0 Catalytic Cycle RSOCl Oct-S(O)Cl Intermediate [Oct-S(O)-Pyr]+ Cl- RSOCl->Intermediate + Pyr Pyr Pyridine Product Oct-S(O)-Nu Intermediate->Product + NuH PyrHCl Pyridine·HCl Intermediate->PyrHCl - Pyr NuH R'-OH / R'R''NH (Nucleophile)

Caption: Pyridine acts as a nucleophilic catalyst and acid scavenger.

A Practical Guide to Solvent Selection

The choice of solvent must balance three primary factors:

  • Solubility: All reactants (sulfinyl chloride, nucleophile, and base) must be soluble.

  • Reactivity: The solvent must not react with the highly electrophilic sulfinyl chloride.

  • Mechanism Support: The solvent should favor the desired reaction pathway and stabilize key intermediates.

Solvent Categories and Their Impact

1. Polar Aprotic Solvents (Recommended) These solvents possess dipoles that can stabilize charged intermediates and transition states but lack acidic protons (O-H or N-H bonds).[5][6] They do not engage in hydrogen bonding with the nucleophile, leaving it "free" and highly reactive.[7][8] This makes them the ideal choice for most reactions of sulfinyl chlorides.

  • Examples: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).

  • Why they work: They effectively solvate the polar sulfinyl chloride and the charged intermediates of the addition-elimination pathway without deactivating the nucleophile.[8]

2. Non-Polar Solvents These solvents have low dielectric constants and are generally poor at solvating charged species.

  • Examples: Hexanes, Toluene, Diethyl Ether.

  • Why they are used cautiously: While unreactive, they may not adequately dissolve the reactants or stabilize the polar transition state, leading to very slow or incomplete reactions. Diethyl ether is a common choice for reactions at very low temperatures.

3. Polar Protic Solvents (AVOID) These solvents contain acidic protons (typically O-H or N-H bonds) and are nucleophilic themselves.[5]

  • Examples: Water, Methanol, Ethanol.

  • Why they must be avoided: They will compete with the intended nucleophile and react directly with the sulfinyl chloride in a process called solvolysis, leading to the formation of undesired byproducts (e.g., octane-1-sulfinic acid or its methyl/ethyl ester). All reactions must be conducted under anhydrous (dry) conditions.

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Select Nucleophile (Alcohol or Amine) q_solubility Are all reactants soluble in a standard solvent like CH₂Cl₂ or THF? start->q_solubility recommend_standard Primary Choice: CH₂Cl₂, THF, or MeCN q_solubility->recommend_standard Yes q_reactivity Is the nucleophile sterically hindered or poorly reactive? q_solubility->q_reactivity No, try others final_check Final Check: Ensure solvent is anhydrous. Use an inert atmosphere (N₂ or Ar). recommend_standard->final_check recommend_polar Consider a more polar aprotic solvent like MeCN or DMF to enhance rate. q_reactivity->recommend_polar Yes q_temp Is very low temperature control required (e.g., -78 °C)? q_reactivity->q_temp No recommend_polar->final_check recommend_ether Consider Diethyl Ether or THF. q_temp->recommend_ether Yes q_temp->final_check No recommend_ether->final_check

Caption: Decision workflow for selecting an appropriate solvent.

Data Summary: Common Aprotic Solvents
SolventDielectric Constant (ε)Boiling Point (°C)Key Considerations
Dichloromethane (CH₂Cl₂) 9.140Excellent general-purpose solvent; good solubility for many organics. Volatile.
Tetrahydrofuran (THF) 7.566Good for reactions with amines; can form peroxides upon storage.
Acetonitrile (MeCN) 37.582Highly polar; useful for slower reactions or less soluble salts. Can be harder to remove.[9]
Ethyl Acetate (EtOAc) 6.077Less common but effective; can be susceptible to hydrolysis with strong base/acid.
Diethyl Ether (Et₂O) 4.335Useful for very low-temperature reactions; highly volatile and flammable.
Pyridine 12.4115Often used as both solvent and base/catalyst. Can be difficult to remove.

Experimental Protocols

Safety Note: Octane-1-sulfinyl chloride is corrosive, moisture-sensitive, and releases HCl upon hydrolysis. All manipulations should be performed in a chemical fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[10][11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of an Octane-1-Sulfinate Ester in Dichloromethane

This protocol describes the reaction of octane-1-sulfinyl chloride with benzyl alcohol to form benzyl octane-1-sulfinate.

Materials:

  • Octane-1-sulfinyl chloride

  • Benzyl alcohol (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel) and appropriate eluent (e.g., 10% EtOAc in Hexanes)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzyl alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous CH₂Cl₂ (approx. 0.2 M final concentration) and add anhydrous pyridine (1.2 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve octane-1-sulfinyl chloride (1.1 eq) in a small amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the sulfinyl chloride solution dropwise to the stirred alcohol/pyridine mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0 °C. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer sequentially with cold 1 M HCl (2x, to remove pyridine), saturated NaHCO₃ (1x, to remove residual acid), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The crude product can be purified by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the sulfinate ester.

Causality Behind Choices:

  • CH₂Cl₂: A polar aprotic solvent that provides good solubility and does not interfere with the reaction.

  • Pyridine: Acts as a nucleophilic catalyst and scavenges the HCl byproduct, which is crucial for preventing side reactions.[4]

  • 0 °C: The reaction is exothermic. Low temperature helps control the reaction rate and minimizes the formation of potential byproducts.

Protocol 2: Synthesis of an Octane-1-Sulfinamide in Tetrahydrofuran

This protocol describes the reaction with benzylamine to form N-benzyl-octane-1-sulfinamide.

Materials:

  • Octane-1-sulfinyl chloride

  • Benzylamine

  • Triethylamine (Et₃N, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Materials for work-up and purification as listed in Protocol 1.

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous triethylamine (1.2 eq).

  • Dissolution: Dissolve the amines in anhydrous THF (approx. 0.2 M final concentration).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: In a separate flask, dissolve octane-1-sulfinyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled, stirred amine solution. A white precipitate of triethylammonium chloride will form immediately.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of THF.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in a suitable solvent like CH₂Cl₂ or EtOAc.

    • Wash the organic solution with water, 1 M HCl (cautiously, if excess amine needs to be removed), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification & Characterization: Purify the crude sulfinamide by column chromatography or recrystallization. Confirm the structure using appropriate spectroscopic methods.

Causality Behind Choices:

  • THF: An excellent polar aprotic alternative to CH₂Cl₂.[12]

  • Triethylamine: A non-nucleophilic base used solely as an acid scavenger. It is less likely than pyridine to act as a competing nucleophilic catalyst.

  • Filtration Step: The immediate precipitation of the ammonium salt provides a strong visual cue that the reaction is proceeding and allows for a simplified initial purification step.

References

  • Fernandez, I., & Wu, J. (2010). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 75(15), 5397–5400.

  • Fernandez, I., & Wu, J. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central (PMC), NIH.

  • Bruice, P. Y. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.

  • O'Brien, C. J., et al. (2013). A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate.

  • Drabowicz, J., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.

  • Otsuka, Y., & Taniguchi, T. (2023). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing.

  • Wu, J. (2010). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.

  • Asymmetric Info. (2014). SOCl₂ Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.

  • The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.

  • Schiesser, C. H., & Schiesser, S. H. (2005). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. ACS Publications.

  • Oreate AI. (2023). The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog.

  • Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.

  • Asymmetric Info. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate.

  • Schiesser, C. H., & Schiesser, S. H. (2005). Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. Europe PMC.

  • Paquette, L. A. (1969). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic.

  • Not Voodoo. (2015). Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange.

  • Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube.

  • Fisher Scientific. (2008). Safety Data Sheet. Fisher Scientific.

  • Merck Millipore. (n.d.). Safety Data Sheet. Merck Millipore.

  • Li, W., et al. (2020). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing.

  • LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.

  • Thermo Fisher Scientific. (2008). Safety Data Sheet. Thermo Fisher Scientific.

  • Nacsa, E. D., & Lambert, T. H. (2016). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. PubMed Central (PMC), NIH.

  • Ghorai, P., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Chemistry Steps.

  • Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

  • S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride Safety Data Sheet. Sdfine.

  • Liu, R., et al. (2021). Synthesis of chiral sulfinate esters by asymmetric condensation. PubMed Central (PMC), NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Octane-1-Sulfinyl Chloride Stabilization & Synthesis

[1]

Ticket ID: #OSC-817-OX Subject: Preventing Oxidation of Octane-1-sulfinyl Chloride to Sulfonyl Chloride Assigned Specialist: Senior Application Scientist, Organosulfur Division[1]

Executive Summary: The Stability Crisis[1]

The Core Problem: Researchers frequently encounter the unintended oxidation of Octane-1-sulfinyl chloride (

Octane-1-sulfonyl chloride

1

The Root Cause: Alkanesulfinyl chlorides are kinetically unstable intermediates.[1] The transformation to sulfonyl chloride is not typically a direct air oxidation but rather a hydrolytic-oxidative cascade .[1] In the presence of trace moisture, the sulfinyl chloride hydrolyzes to a sulfinic acid (


1

The Solution: Success requires a strictly anhydrous environment and precise stoichiometric control of the chlorinating agent.[1] The "Golden Path" protocol utilizes the oxidative cleavage of dioctyl disulfide in the presence of acetic anhydride.[1]

Diagnostic FAQ: Why Did My Reaction Fail?

Use this troubleshooting guide to diagnose the specific failure mode of your recent experiment.

SymptomDiagnostic CheckRoot CauseCorrective Action
NMR: Shift of

-protons from ~3.0 ppm (sulfinyl) to ~3.5 ppm (sulfonyl).
Reagent Audit: Did you use commercial "dry" solvents without Karl Fischer validation?Moisture Ingress: Water hydrolyzed the product to sulfinic acid, which scavenged

to form sulfonyl chloride.[1]
Distill Acetic Anhydride over

or quinoline.[1] Use freshly activated molecular sieves for solvents.[1]
IR: Strong bands appear at ~1360

and ~1170

.[1]
Stoichiometry: Did you add excess Chlorine (

) or Sulfuryl Chloride (

)?
Over-Chlorination: Excess halogen acts as an oxidant, driving the equilibrium to the thermodynamic sink (sulfonyl).[1]Calculate

addition by weight (trap method) or use a calibrated rotameter. Stop exactly at 2.0 equivalents per disulfide.[1]
Appearance: Product turned from pale yellow to dark/viscous, evolving

gas.[1]
Temperature: Did the reaction exceed 0°C during addition?Thermal Disproportionation: Sulfinyl chlorides are thermally labile and can disproportionate into thiosulfonates and chlorides.[1]Maintain reaction temperature between -10°C and 0°C. Store product at -20°C immediately.
Reagent Choice: Used Thionyl Chloride (

) on Octanethiol.[1]
Literature Check: This method yields disulfides or impure mixtures for long-chain alkanes.[1]Wrong Pathway:

is inefficient for alkanesulfinyl chlorides compared to the disulfide route.[1]
Switch to the Dioctyl Disulfide + Acetic Anhydride route (See Section 3).[1]

The "Golden Path" Protocol[1]

This protocol is adapted from the Douglass & Norton method for alkanesulfinyl chlorides [1].[1] It is the most reliable method to prevent over-oxidation because Acetic Anhydride serves as both the oxygen source and a dehydrating agent, preventing the formation of sulfinic acid intermediates.[1]

Reaction Scheme
1
Step-by-Step Methodology
  • Preparation of Reagents:

    • Dioctyl Disulfide: If starting from Octanethiol, oxidize it first (e.g.,

      
      /Base) to the disulfide.[1] Purify and dry thoroughly.[1]
      
    • Acetic Anhydride (

      
      ):  Must be distilled from phosphorus pentoxide (
      
      
      ) to ensure it is essentially free of acetic acid and water.[1]
    • Chlorine Gas (

      
      ):  Pass through a 
      
      
      drying trap before entering the reaction vessel.[1]
  • The Setup:

    • Use a 3-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube (reaching below the surface), and a calcium chloride drying tube (or

      
       outlet).[1]
      
    • Immerse the flask in a salt-ice bath to maintain -10°C to 0°C .

  • The Reaction:

    • Charge: Add 0.1 mol Dioctyl Disulfide and 0.22 mol Acetic Anhydride (slight excess).

    • Addition: Slowly bubble 0.2 mol of dry Chlorine gas into the mixture.

    • Monitoring: The reaction is exothermic.[1] Control the gas flow to keep the internal temp below 0°C.

    • Endpoint: The mixture typically turns pale yellow.[1] Stop chlorine addition immediately upon reaching the calculated weight increase.[1]

  • Work-up (Critical for Stability):

    • Do NOT wash with water. (This is the most common error).[1]

    • Transfer the mixture to a rotary evaporator.

    • Remove the byproduct Acetyl Chloride (bp ~52°C) and excess Acetic Anhydride under reduced pressure (vacuum pump, not water aspirator) at a bath temperature below 35°C .[1]

    • Result: The residue is crude Octane-1-sulfinyl chloride.[1] Due to high boiling point and thermal instability, distillation is risky.[1] Use the crude material immediately for the next step or store as described in Section 5.

Mechanistic Visualization

The following diagram illustrates the "Danger Zone" where moisture and excess chlorine conspire to create the sulfonyl impurity.[1]

GDisulfideDioctyl Disulfide(Starting Material)SulfinylOctane-1-sulfinyl Chloride(TARGET: R-SO-Cl)Disulfide->Sulfinyl Synthesis Route(-10°C)ChlorineCl2 + Ac2O(Controlled)Chlorine->SulfinylSulfinicSulfinic Acid(Intermediate: R-SO2-H)Sulfinyl->Sulfinic Hydrolysis(Fast)SulfonylOctane-1-sulfonyl Chloride(IMPURITY: R-SO2-Cl)Sulfinyl->Sulfonyl Direct Oxidation(Rare without H2O)MoistureH2O Ingress(Leak/Wet Solvent)Moisture->SulfinicSulfinic->Sulfonyl Oxidation(Very Fast)ExcessClExcess Cl2(Over-chlorination)ExcessCl->Sulfonyl

Caption: The "Hydrolytic Trap": Moisture converts the stable Sulfinyl Chloride into Sulfinic Acid, which acts as a reductant toward Chlorine, rapidly generating the unwanted Sulfonyl Chloride.[1]

Storage & Handling Protocols

If immediate use is not possible, strict adherence to these storage parameters is required to prevent disproportionation.

  • Vessel: Flame-dried glass ampoules or Schlenk tubes with Teflon taps.

  • Atmosphere: Argon (heavier than air, provides a better blanket than Nitrogen).[1]

  • Temperature: -20°C or lower. (At Room Temperature,

    
     slowly decomposes to 
    
    
    ).[1]
  • Stabilizers: No chemical stabilizers are standard; purity is the best stabilizer.[1] Remove all traces of Acetyl Chloride and acid byproducts.[1]

References

  • Douglass, I. B.; Norton, R. V. (1973).[1] "Butanesulfinyl Chloride".[1] Organic Syntheses, Coll.[1][2][3] Vol. 5, p.709.[1]

    • Context: This is the definitive reference for the preparation of alkanesulfinyl chlorides via the disulfide/acetic anhydride route.[1]

  • Youn, J. H.; Herrmann, R. (1986).[1] "Synthesis of sulfinyl chlorides". Tetrahedron Letters, 27(13), 1493-1494.[1]

    • Context: Discusses alternative chlorination methods and the sensitivity of the sulfinyl group.
  • Kee, M.L.; Douglass, I.B. (1970).[1] "Mechanisms in the chlorinolysis of sulfinyl chlorides". Canadian Journal of Chemistry, 48(15).[1] [1]

    • Context: Provides the mechanistic grounding for the hydrolysis and subsequent oxidation pathways described in the diagnostic section.

Technical Support Center: Purification of Unstable Alkanesulfinyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of unstable alkanesulfinyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who work with these reactive and thermally sensitive compounds. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the challenges of purifying and handling these valuable synthetic intermediates.

Introduction: The Challenge of Instability

Alkanesulfinyl chlorides (R-SO-Cl) are highly reactive electrophiles and key building blocks in organic synthesis, particularly for the formation of sulfoxides and other sulfur-containing moieties. However, their utility is often hampered by their inherent instability. They are prone to thermal decomposition, hydrolysis, and disproportionation, making their purification a significant challenge. This guide provides practical, field-tested strategies to overcome these obstacles and obtain high-purity alkanesulfinyl chlorides.

Frequently Asked Questions (FAQs)

Q1: My alkanesulfinyl chloride is decomposing during vacuum distillation, even at low pressures. What can I do?

A1: Thermal decomposition is a primary concern. If you observe darkening of the distillation pot residue or lower than expected yields, consider the following:

  • Reduce the distillation temperature further: Employ a high-vacuum pump (<1 mmHg) to lower the boiling point.

  • Use a short-path distillation apparatus: This minimizes the residence time of the compound at elevated temperatures.

  • Avoid localized overheating: Use a well-stirred oil bath and avoid direct heating with a mantle. Local hot spots can initiate decomposition.[1]

  • Consider alternative purification methods: If thermal decomposition is unavoidable, low-temperature chromatography or crystallization may be better options.

Q2: I'm seeing a significant amount of alkanesulfonyl chloride (R-SO₂-Cl) as an impurity. How can I prevent its formation and remove it?

A2: The formation of the corresponding alkanesulfonyl chloride is a common issue, often arising from over-oxidation during the synthesis.[2]

  • Prevention: Carefully control the stoichiometry of the oxidizing agent during synthesis. An excess of chlorine or other oxidants can lead to the formation of the sulfonyl chloride.[2]

  • Removal: Separation can be challenging due to similar polarities.

    • Fractional Distillation: Careful fractional distillation under high vacuum can sometimes separate the two compounds, as the sulfonyl chloride will have a higher boiling point.

    • Chromatography: Low-temperature flash chromatography with a carefully selected solvent system can be effective.

Q3: How can I handle and store my purified alkanesulfinyl chloride to prevent degradation?

A3: Alkanesulfinyl chlorides are sensitive to moisture and air.

  • Inert Atmosphere: Always handle and store these compounds under a dry, inert atmosphere (e.g., nitrogen or argon).[3] This can be achieved using a glovebox or Schlenk line techniques.[4]

  • Low Temperature: Store purified alkanesulfinyl chlorides at low temperatures (-20°C or below) in a well-sealed container to slow down decomposition pathways.

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process.

Symptom Potential Cause Recommended Solution
Product is a dark, tarry oil after distillation. Thermal decomposition.[1][3]Lower the distillation temperature by using a higher vacuum. Use a short-path distillation setup. Consider if the starting material was sufficiently pure.
Low recovery of product after purification. - Hydrolysis during workup.- Decomposition on silica gel during chromatography.- Incomplete extraction.- Minimize contact with water; use anhydrous solvents and perform extractions quickly at low temperatures.- Deactivate silica gel with a small amount of a non-protic base (e.g., triethylamine) in the eluent.- Perform multiple extractions with a suitable organic solvent.
Product appears pure by NMR initially but degrades upon storage. - Trace moisture or acid contamination.- Exposure to air (oxygen).- Inherent instability.- Ensure all glassware is scrupulously dried and solvents are anhydrous.- Store under an inert atmosphere (N₂ or Ar) at low temperature (-20°C or below).- Use the purified material as quickly as possible.
Inconsistent results between batches. Variability in starting material quality or reaction conditions.- Use starting materials of consistent purity.- Maintain strict control over reaction parameters (temperature, addition rates, reaction time).

Experimental Protocols

CAUTION: Alkanesulfinyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Purification by Vacuum Distillation

This method is suitable for lower molecular weight, more volatile alkanesulfinyl chlorides.

Methodology:

  • Preparation: Assemble a short-path distillation apparatus with oven-dried glassware. Ensure all joints are well-sealed with high-vacuum grease. The receiving flask should be cooled in a dry ice/acetone bath.

  • Charging the Flask: Transfer the crude alkanesulfinyl chloride to the distillation flask under a stream of nitrogen or argon. Add a small, Teflon-coated stir bar.

  • Applying Vacuum: Slowly and carefully apply a high vacuum (<1 mmHg).

  • Heating: Gently heat the distillation flask in an oil bath. The temperature should be raised slowly to avoid bumping and decomposition.

  • Fraction Collection: Collect the fractions based on the boiling point. It is often beneficial to collect a small forerun to remove any volatile impurities.[2]

  • Storage: Once the distillation is complete, backfill the apparatus with an inert gas before removing the receiving flask. Immediately seal the flask and store at low temperature.

Critical Parameters for Distillation of Methanesulfinyl Chloride:

ParameterValueReference
Pressure < 15 mmHg[2]
Boiling Point ~35-40 °C at 15 mmHg[2]
Bath Temperature Keep as low as possible, not exceeding the boiling point by more than 20°C.[1]
Protocol 2: Low-Temperature Flash Chromatography

This technique is useful for less volatile or more thermally sensitive alkanesulfinyl chlorides.

Methodology:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a chromatography column with the slurry. It is crucial to pack the column evenly to ensure good separation.

  • Equilibration: Equilibrate the column with the chosen mobile phase. For very sensitive compounds, the column and solvents can be pre-cooled.

  • Sample Loading: Dissolve the crude alkanesulfinyl chloride in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary. Collect fractions in tared, oven-dried flasks.

  • Solvent Removal: Remove the solvent from the product-containing fractions under reduced pressure at low temperature (e.g., using a rotary evaporator with a cold water bath).

  • Storage: Immediately place the purified product under an inert atmosphere and store at low temperature.

Purity Assessment: Low-Temperature NMR Spectroscopy

Standard analytical techniques can sometimes lead to the decomposition of unstable compounds. Low-temperature NMR is a valuable tool for assessing the purity of alkanesulfinyl chlorides.

Procedure:

  • Sample Preparation: In a glovebox or under a stream of inert gas, dissolve a small amount of the purified alkanesulfinyl chloride in a dry, deuterated solvent (e.g., CDCl₃) that has been stored over molecular sieves.

  • NMR Acquisition: Acquire the ¹H NMR spectrum at a low temperature (e.g., -40°C or lower) to slow down any potential decomposition or exchange processes.

  • Analysis: Integrate the relevant peaks to determine the purity of the sample. Look for characteristic peaks of common impurities such as the corresponding sulfonyl chloride or residual solvents.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for selecting a suitable purification method for unstable alkanesulfinyl chlorides.

Purification_Workflow start Crude Alkanesulfinyl Chloride thermal_check Thermally Stable? start->thermal_check distillation Vacuum Distillation pure_product Pure Alkanesulfinyl Chloride distillation->pure_product decomposition Decomposition Observed distillation->decomposition chromatography Low-Temperature Flash Chromatography chromatography->pure_product thermal_check->chromatography No volatile_check Sufficiently Volatile? thermal_check->volatile_check Yes volatile_check->distillation Yes volatile_check->chromatography No decomposition->chromatography Try Alternative

Caption: Decision workflow for purification.

Understanding Decomposition Pathways

A simplified representation of the common decomposition and side-reaction pathways for alkanesulfinyl chlorides.

Decomposition_Pathways rso_cl R-SO-Cl (Alkanesulfinyl Chloride) hydrolysis Hydrolysis (R-SO₂H) rso_cl->hydrolysis + H₂O oxidation Oxidation (R-SO₂-Cl) rso_cl->oxidation + [O] disproportionation Disproportionation rso_cl->disproportionation

Caption: Common degradation pathways.

References

  • Organic Syntheses Procedure, Methanesulfinyl chloride. Available at: [Link]

  • Organic Syntheses Procedure, p-TOLUENESULFINYL CHLORIDE. Available at: [Link]

  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. Available at: [Link]

  • Method for purifying methanesulphonyl chloride. Google Patents.
  • Organic Syntheses Procedure, methanesulfonyl chloride. Available at: [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]

  • Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne ISCO. Available at: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate. Available at: [Link]

  • Thermal decomposition pathways of chlorinated trisilanes. ResearchGate. Available at: [Link]

  • METHOD FOR PURIFYING METHANESULFONYL CHLORIDE. Google Patents.
  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications. Available at: [Link]

  • Thermal decomposition of the composite hydrotalcites of iowaite and woodallite. ResearchGate. Available at: [Link]

  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Organic Syntheses Procedure. Available at: [Link]

  • Flash Chromatography Basics. Sorbent Technologies. Available at: [Link]

  • Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS. ResearchGate. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]

  • Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. ACS Catalysis. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • Successful Flash Chromatography. Teledyne ISCO. Available at: [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Available at: [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Quenching Protocols for Octane-1-Sulfinyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OSC-Q-802 Subject: Safe Neutralization and Handling of Excess Octane-1-Sulfinyl Chloride (


)
Status:  Open / High Priority
Assigned Specialist:  Senior Application Scientist, Process Safety Unit[1][2]

Executive Summary & Chemical Identity[1][2]

Warning: You have specified Octane-1-sulfinyl chloride (


).[1][2] Do not confuse this with Octane-1-sulfonyl chloride (

).[1][2] While structurally similar, the sulfinyl derivative is significantly less stable, more moisture-sensitive, and prone to disproportionation upon hydrolysis.
  • Chemical Nature: Electrophilic, lipophilic (C8 chain), moisture-sensitive.[1]

  • Primary Hazards: Rapid evolution of Hydrogen Chloride (HCl) gas upon contact with water; formation of unstable sulfinic acids (

    
    ) which may decompose to thiosulfonates.[1][2]
    
  • Solubility Profile: Highly soluble in non-polar organics (DCM, Toluene, THF); immiscible with water.

Core Directive: Due to the lipophilic C8 tail, never quench this reagent with water alone. The biphasic mixture will float, delaying reaction until a critical mass accumulates, leading to a "delayed exotherm" event.

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine your end-goal for the excess reagent using the logic flow below.

QuenchDecision Start Input: Excess Octane-1-sulfinyl Chloride Goal What is the objective? Start->Goal Waste Disposal / Waste Management Goal->Waste Bulk Destruction Analysis Quantification / Purity Check Goal->Analysis HPLC/GC Sample MethodA Method A: Biphasic Alkaline Hydrolysis (Destroys reactivity, traps HCl) Waste->MethodA MethodB Method B: Amine Derivatization (Forms stable Sulfinamide) Analysis->MethodB ResultA Output: Octane-1-sulfinate salt (aq) + NaCl MethodA->ResultA ResultB Output: Stable Sulfinamide (Ready for chromatography) MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate quenching protocol based on experimental goals.

Standard Operating Procedures (SOPs)

Protocol A: Controlled Biphasic Hydrolysis (For Disposal)

Objective: Safely convert the reactive chloride to the water-soluble (and stable) sodium sulfinate salt while neutralizing HCl.[1]

Reagents Required:

  • Solvent: Toluene or Dichloromethane (DCM) - To solubilize the C8 chain.[1]

  • Quench Base: 10% Aqueous Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).[1][2]
  • Equipment: Jacketed reactor or ice bath, internal thermometer, addition funnel.

Step-by-Step Workflow:

  • Dilution (Critical): Dilute the excess octane-1-sulfinyl chloride with an equal volume of organic solvent (DCM or Toluene). Reason: This prevents the formation of "hot spots" and ensures the reagent doesn't float as a pure layer on top of the aqueous base.

  • Cooling: Cool the organic solution to

    
    .
    
  • Base Preparation: Prepare a 1.5 molar equivalent (relative to chloride) of 10% aqueous

    
    .[2] Cool this solution to 
    
    
    
    .
  • Controlled Addition: Slowly add the organic solution TO the aqueous base (reverse addition) with vigorous stirring.

    • Note: If reverse addition is not possible, add the base to the organic layer dropwise. Monitor internal temperature; do not exceed

      
      .[2]
      
  • Phase Management: Maintain vigorous agitation for 30 minutes. The mixture will be biphasic.[2] The reaction occurs at the interface.[2]

  • Verification: Check pH of the aqueous layer.[2] It should remain basic (pH > 8).[2] If acidic, add more base.[2][3]

  • Disposal: Separate layers. The aqueous layer contains the sodium octane-1-sulfinate and NaCl.[1][2] The organic layer can be washed and sent to solvent waste.[2]

Protocol B: Morpholine Derivatization (For Analysis)

Objective: Convert the unstable sulfinyl chloride into a stable sulfinamide for HPLC/GC quantification.

Reagents Required:

  • Quenching Agent: Morpholine (1.2 equivalents).[2]

  • Scavenger Base: Triethylamine (

    
    ) (1.5 equivalents).[1][2]
    
  • Solvent: Anhydrous DCM.[2]

Step-by-Step Workflow:

  • Preparation: Dissolve the aliquot of octane-1-sulfinyl chloride in dry DCM.

  • Cocktail Addition: Prepare a mixture of Morpholine and

    
     in DCM.
    
  • Quench: Add the amine mixture to the sulfinyl chloride solution at

    
    .
    
  • Reaction:

    
    .
    
  • Workup: Wash with water to remove amine salts.[2] The organic layer contains the stable N-(octane-1-sulfinyl)morpholine.[1][2]

Troubleshooting Guide (FAQ)

Q1: I added water directly to the neat reagent, and nothing happened initially. Now the flask is hot. What happened?

  • Root Cause: The "Induction Period" phenomenon.[2] Octane-1-sulfinyl chloride is hydrophobic.[1][2] It formed a separate layer, preventing hydrolysis.[2] As the interface slowly reacted, heat was generated, increasing solubility and reaction rate, leading to a thermal runaway.

  • Correction: Immediately add a co-solvent (THF or Acetone) to homogenize the mixture and add ice to cool. Never quench neat lipophilic electrophiles with water alone.[2]

Q2: The quenched mixture has turned milky/turbid and won't separate. (Emulsion)

  • Root Cause: The product, sodium octane-1-sulfinate, acts as a surfactant (similar to SDS, but with a sulfinate head).[1]

  • Correction: Add solid NaCl (brine saturation) to force phase separation ("salting out"). If that fails, filter through a pad of Celite to break the emulsion.

Q3: I see a yellow precipitate forming during hydrolysis.

  • Root Cause: Disproportionation.[2] In acidic environments (if base was insufficient), the intermediate sulfinic acid (

    
    ) can disproportionate into a thiosulfonate (
    
    
    
    ) and sulfonic acid.[1][2] Thiosulfonates are often waxy solids.[2]
  • Correction: Ensure the pH stays >8 during the entire quench. Use a stronger buffer (Carbonate instead of Bicarbonate) if necessary.[2]

Mechanistic Visualization

Understanding the reactivity pathway is crucial for safety.[2]

Mechanism Substrate Octane-1-sulfinyl Chloride (R-SO-Cl) Intermediate Sulfinic Acid (R-SO2H) + HCl Substrate->Intermediate Slow without co-solvent Water H2O (Hydrolysis) ProductStable Sodium Octane-1-sulfinate (R-SO2- Na+) STABLE Intermediate->ProductStable With Na2CO3 ProductUnstable Thiosulfonate + Sulfonic Acid (Precipitates/Oils) Intermediate->ProductUnstable No Base / Acidic PathStable Path A (Basic pH > 8) Stabilization PathUnstable Path B (Acidic pH < 4) Decomposition

Figure 2: Reaction pathways dependent on pH control.[1][2] Path A is the desired safe quenching route.

Data Summary: Physical Properties & Reactivity[1][4]

PropertyValue / DescriptionImpact on Protocol
Molecular Weight ~196.7 g/mol Calculation of molar equivalents for quenching base.[1][2]
Physical State Liquid (Oil)Lipophilic nature requires organic co-solvent (DCM/THF).[1][2]
Hydrolysis Byproduct HCl (Gas/Acid)Requires 1.0 - 1.5 eq. of Base to neutralize.[1][2]
Stability Low (Sulfinyl < Sulfonyl)Do not store quenched mixtures; dispose immediately.[1][2]
Density ~1.0 - 1.1 g/mLSimilar to water; phase separation may be slow without brine.[1][2]

References

  • Chemical Reactivity of Sulfinyl Chlorides

    • Source: Andersen, K. K. (1979).[2] "Sulfinyl Chlorides and Sulfinic Acids." In Comprehensive Organic Chemistry, Vol 3. Pergamon Press.[2]

    • Relevance: Establishes the hydrolysis mechanism and instability of the free sulfinic acid intermedi
    • Link:[1]

  • Safety Protocols for Acid Chlorides (Analogous Reactivity)

    • Source: National Research Council (US) Committee on Prudent Practices in the Laboratory.[2] (2011).[2][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Relevance: Defines standard quenching procedures for water-reactive electrophiles (Section 6.C).
    • Link:[1]

  • Hydrolysis & Disproportionation Mechanisms

    • Source: Kice, J. L. (1980).[2] "Mechanisms of Reactions of Sulfinic Acids." Advances in Physical Organic Chemistry, 17, 65-181.[1]

    • Relevance: Explains the "Yellow Precipitate" (thiosulfonate) formation under acidic conditions.[2]

    • Link:[1]

  • General Handling of Long-Chain Sulfonyl/Sulfinyl Halides

    • Source: PubChem Compound Summary for Octane-1-sulfonyl chloride (Structural Analog).[1][2]

    • Relevance: Provides baseline physical property data (density/lipophilicity) for the C8-sulfuryl motif.
    • Link:[1]

Sources

Validation & Comparative

1H NMR Characterization Guide: Octane-1-Sulfinyl Chloride vs. Octane-1-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR characterization of octane-1-sulfinyl chloride vs sulfonyl chloride Content Type: Publish Comparison Guides

Part 1: Core Directive

The "Chiral Sulfur" Diagnostic Protocol In the characterization of sulfur-based acyl intermediates, the distinction between the oxidation states S(IV) and S(VI) is critical for controlling downstream nucleophilic substitutions. This guide moves beyond simple chemical shift tabulation to focus on the stereochemical consequences of the sulfur oxidation state .

The definitive NMR distinction lies not just in the chemical shift (


), but in the symmetry breaking  induced by the sulfinyl group. While octane-1-sulfonyl chloride presents a standard achiral terminal group, octane-1-sulfinyl chloride possesses a chiral sulfur center. This chirality renders the adjacent 

-methylene protons diastereotopic , creating a complex splitting pattern that serves as an unmistakable "fingerprint" for the S(IV) species.

Part 2: Scientific Integrity & Logic

Theoretical Grounding: Electronic & Stereochemical Environments

To interpret the spectra accurately, one must understand the causal link between the sulfur center's geometry and the proton signals.

  • Octane-1-Sulfonyl Chloride (

    
    ): 
    
    • Geometry: The sulfur atom is tetrahedral but achiral because it possesses two equivalent oxygen atoms (

      
       local symmetry if R and Cl are ignored, but effectively achiral regarding the alkyl chain).
      
    • Proton Symmetry: The two protons on the

      
      -carbon (
      
      
      
      ) are enantiotopic . In an achiral solvent like
      
      
      , they are chemically equivalent.
    • NMR Consequence: They appear as a single signal (typically a triplet due to coupling with the

      
      -CH2).
      
  • Octane-1-Sulfinyl Chloride (

    
    ): 
    
    • Geometry: The sulfur atom is pyramidal (approximate

      
      ) and bonded to four different groups: the octyl chain, oxygen, chlorine, and a lone pair . This makes the sulfur atom a stereocenter .
      
    • Proton Symmetry: The chirality at sulfur breaks the symmetry of the adjacent methylene group. The two

      
      -protons are diastereotopic  (
      
      
      
      and
      
      
      ). They are in permanently different chemical environments, regardless of bond rotation.
    • NMR Consequence: They are chemically nonequivalent (

      
      ). They split each other (geminal coupling, 
      
      
      
      ) and the
      
      
      -protons (vicinal coupling,
      
      
      ), resulting in two distinct complex multiplets (often "roofed" doublets of multiplets) or a higher-order ABX system.
Experimental Protocols (Self-Validating Systems)

Safety Note: Both compounds are corrosive and moisture-sensitive. All glassware must be flame-dried.

Protocol A: Synthesis & Isolation (Brief Context)
  • Sulfinyl Chloride: Prepared via reaction of octane-1-thiol with

    
     (sulfuryl chloride) or 
    
    
    
    at -20°C. Critical: Must be kept strictly anhydrous; hydrolysis yields sulfinic acid.
  • Sulfonyl Chloride: Prepared via oxidative chlorination of octane-1-thiol using

    
     or 
    
    
    
    . More stable but still sensitive.
Protocol B: NMR Sample Preparation (The "Dry-Lock" Method)

Moisture is the enemy of this analysis. Hydrolysis produces HCl and the corresponding acid, shifting peaks and broadening signals.

  • Solvent Choice: Use anhydrous

    
     .
    
    • Validation: Pre-treat

      
       with activated basic alumina or 4Å molecular sieves for 1 hour prior to use to remove traces of DCl/H2O.
      
  • Sample Concentration: 10–15 mg in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for the complex diastereotopic multiplets.

  • Tube Prep: Flush the NMR tube with dry

    
     or Ar before introducing the sample. Cap immediately.
    
  • Acquisition: Run the spectrum immediately.

    • QC Check: Look for a broad singlet >10 ppm. Its presence indicates hydrolysis (formation of sulfinic/sulfonic acid protons).

Data Analysis & Comparison
Chemical Shift & Multiplicity Table[1][2][3][4]
FeatureOctane-1-Sulfonyl Chloride (

)
Octane-1-Sulfinyl Chloride (

)
Sulfur Oxidation State +6 (S

)
+4 (S

)

-Proton Symmetry
Enantiotopic (Equivalent)Diastereotopic (Nonequivalent)

-Proton Shift (

)
3.60 – 3.75 ppm (Deshielded)3.00 – 3.40 ppm (Less Deshielded)
Multiplicity Triplet (

) or simple multiplet
Two Complex Multiplets (ABX/AB system)
Coupling Constants


(Geminal)

Diagnostic Signal Clean triplet in the 3.6+ range.[1]"Messy" multiplets upfield, often showing roofing effect.

Mechanistic Insight on Shifts: The sulfonyl group (


) exerts a stronger electron-withdrawing inductive effect (-I) due to the two oxygen atoms, shifting the 

-protons significantly downfield (~3.7 ppm). The sulfinyl group (

) has only one oxygen and a lone pair; the lone pair provides some shielding anisotropy, and the overall inductive effect is weaker, placing the signal upfield (~3.2 ppm).

Part 3: Visualization & Formatting

Structural Logic & NMR Pathway

NMR_Logic cluster_Sulfonyl Sulfonyl Chloride (S-VI) cluster_Sulfinyl Sulfinyl Chloride (S-IV) Thiol Octane-1-Thiol (Precursor) SO2Cl Octane-1-Sulfonyl Chloride (Achiral Sulfur) Thiol->SO2Cl Oxidative Chlorination (Cl2/H2O) SOCl Octane-1-Sulfinyl Chloride (Chiral Sulfur) Thiol->SOCl Chlorination (SO2Cl2, -20u00b0C) Sym_SO2 Symmetry: Enantiotopic u03b1-Protons SO2Cl->Sym_SO2 NMR_SO2 1H NMR Signal: Triplet (~3.7 ppm) Sym_SO2->NMR_SO2 Sym_SOCl Symmetry: Diastereotopic u03b1-Protons SOCl->Sym_SOCl NMR_SOCl 1H NMR Signal: Complex Multiplets (~3.2 ppm) Sym_SOCl->NMR_SOCl

Caption: Flowchart illustrating the stereochemical divergence between sulfonyl and sulfinyl chlorides and its direct impact on 1H NMR signaling.

Experimental Workflow for Identification

Workflow Start Unknown Sulfur Chloride Sample Prep Prep: Dissolve in Anhydrous CDCl3 (Avoid Hydrolysis) Start->Prep Run Acquire 1H NMR Prep->Run Decision Analyze u03b1-Proton Region (3.0 - 4.0 ppm) Run->Decision Res1 Signal: Triplet Shift: ~3.7 ppm Decision->Res1 Simple Splitting Res2 Signal: Complex Multiplets Shift: ~3.2 ppm Decision->Res2 Complex Splitting Concl1 Conclusion: Sulfonyl Chloride Res1->Concl1 Concl2 Conclusion: Sulfinyl Chloride Res2->Concl2

Caption: Decision tree for rapid identification of sulfur oxidation states via 1H NMR analysis.

Troubleshooting: Detecting Decomposition

If the sample contains moisture, you will observe artifacts.

  • Sulfinyl Chloride Hydrolysis:

    
    . Look for a broad acidic proton signal >10 ppm and a shift of the 
    
    
    
    -protons.
  • Disproportionation: Sulfinyl chlorides can disproportionate into thiosulfonates (

    
    ) and sulfonyl chlorides upon heating. Check for multiple sets of alkyl signals.
    

References

  • Oregon State University. "1H NMR Chemical Shifts." Chemistry LibreTexts. Accessed February 5, 2026. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link]

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy." MasterOrganicChemistry.com. Accessed February 5, 2026. [Link]

  • Bahrami, K., et al. "Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides." Journal of Organic Chemistry, 2009, 74, 9287-9291. [Link]

Sources

IR spectroscopy bands for sulfinyl (S=O) vs sulfonyl (O=S=O) groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between sulfinyl (sulfoxide, R–S(=O)–R') and sulfonyl (sulfone, R–S(=O)₂–R') groups is a critical checkpoint in medicinal chemistry, particularly during oxidation monitoring of sulfide drug intermediates.

The distinction relies on vibrational mechanics: the sulfinyl group exhibits a single, environment-sensitive stretching vibration (


) typically between 1030–1070 cm⁻¹ . In contrast, the sulfonyl group  acts as a coupled oscillator, producing two distinct bands—asymmetric (

) and symmetric (

) stretching—at higher frequencies (1300–1350 cm⁻¹ and 1120–1160 cm⁻¹ , respectively).

Fundamental Vibrational Mechanics

To interpret the spectra accurately, one must understand the physical origin of the bands.

The Sulfinyl Dipole (S=O)

The sulfinyl bond has significant double-bond character but maintains a strong dipolar nature (


). This results in a large dipole moment change during vibration, leading to a strong, intense absorption band . Because the oxygen atom is highly polarized, it is an aggressive hydrogen-bond acceptor. Consequently, the 

band position is highly dependent on the sample state (solid vs. liquid) and solvent choice.
The Sulfonyl Oscillator (O=S=O)

The sulfonyl group contains two S=O bonds sharing a central sulfur atom. These bonds do not vibrate independently; they mechanically couple. This coupling splits the absorption into two modes:

  • Asymmetric Stretching (

    
    ):  The oxygens move in opposite directions relative to the sulfur. This requires higher energy (higher wavenumber).
    
  • Symmetric Stretching (

    
    ):  The oxygens expand and contract in unison.
    

Detailed Spectral Comparison

The following data summarizes the characteristic frequencies. Note that electronegative substituents (e.g., -Cl, -F) will shift these bands to higher frequencies due to the inductive effect shortening the S=O bond.

Table 1: Characteristic IR Frequencies
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
Sulfinyl (Sulfoxide)

Stretch
1030 – 1070 StrongHighly sensitive to H-bonding. Shifts to ~1050 cm⁻¹ in solution.
Sulfonyl (Sulfone)

(Asymmetric)
1300 – 1350 StrongOften splits into a doublet in solid samples.

(Symmetric)
1120 – 1160 StrongVery stable position; less sensitive to solvent.
Sulfonyl Chloride

1360 – 1410StrongHigher freq due to Cl electronegativity.

1160 – 1200Strong
Sulfonamide

1320 – 1360Strong

1140 – 1180StrongN-H bands also present at >3200 cm⁻¹.[1]

Key Reference Data:

  • Dimethyl Sulfoxide (DMSO):

    
     at ~1050 cm⁻¹ (liquid film).
    
  • Dimethyl Sulfone (DMSO₂):

    
     at 1322 cm⁻¹, 
    
    
    
    at 1118 cm⁻¹ (solid KBr).

Diagnostic Workflow

Use the following logic to determine if your unknown contains a sulfoxide or a sulfone.

SO_Identification Start Start: Analyze IR Spectrum Check1300 Check 1300-1350 cm⁻¹ Region (Is there a strong band?) Start->Check1300 Check1120 Check 1120-1160 cm⁻¹ Region (Is there a second strong band?) Check1300->Check1120 Yes Check1050 Check 1030-1070 cm⁻¹ Region (Is there a strong band?) Check1300->Check1050 No Check1120->Check1050 No (Only 1300 band) ResultSulfone CONFIRMED: Sulfonyl Group (O=S=O) (Look for doublet splitting) Check1120->ResultSulfone Yes (Both Present) ResultSulfoxide CONFIRMED: Sulfinyl Group (S=O) (Verify with Solvent Test) Check1050->ResultSulfoxide Yes ResultOther Negative for S=O/O=S=O (Check Sulfides or Thiols) Check1050->ResultOther No

Figure 1: Spectral Decision Tree for differentiating sulfinyl and sulfonyl moieties based on peak presence and position.

Validation Protocol: The Solvent Shift Test

Because the S=O bond in sulfoxides is a potent hydrogen bond acceptor, its frequency shifts significantly when hydrogen bonds are broken (e.g., upon dilution in a non-polar solvent). Sulfones are far less sensitive. This protocol validates the assignment.

Methodology

Objective: Confirm sulfoxide presence by observing frequency shift (


) upon dilution.
  • Preparation (Solid State/Neat):

    • Record the spectrum of the sample as a KBr pellet (solid) or neat liquid film.

    • Note the position of the suspected S=O band (likely ~1030–1050 cm⁻¹).

  • Preparation (Dilute Solution):

    • Dissolve the sample in a non-polar, non-hydrogen-bonding solvent such as Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂) .

    • Note: If solubility is an issue, Chloroform (CHCl₃) can be used, but it may form weak H-bonds.

    • Concentration should be low (< 0.1 M) to prevent intermolecular dimerization.

  • Analysis:

    • Record the spectrum in a solution cell (ensure solvent subtraction).

    • Compare the peak position to the solid-state spectrum.[2]

Interpretation
  • Sulfoxide (S=O): You will observe a blue shift (increase in wavenumber) of 15–20 cm⁻¹ in the dilute solution compared to the solid state.

    • Mechanism:[3][4] In solid state, S=O···H interactions weaken the S=O bond (lower force constant). Dilution breaks these interactions, restoring the bond order and increasing frequency.

  • Sulfone (O=S=O): The bands at 1300/1150 cm⁻¹ will show negligible shift (< 5 cm⁻¹).

Solvent_Protocol Sample Sample SolidScan Scan 1: Solid/Neat (Record ν1) Sample->SolidScan Dissolve Dissolve in CCl₄ (<0.1M) SolidScan->Dissolve SolnScan Scan 2: Solution (Record ν2) Dissolve->SolnScan Compare Calculate Δν = ν2 - ν1 SolnScan->Compare Conclusion If Δν > 15 cm⁻¹: Sulfoxide If Δν ≈ 0: Sulfone Compare->Conclusion

Figure 2: Experimental workflow for the Solvent Shift Test to validate S=O assignment.

Case Study: Oxidation of a Sulfide Drug Intermediate

Consider the oxidation of a sulfide precursor (R-S-R) to a sulfone drug substance.

  • Starting Material (Sulfide): The spectrum is void of strong bands in the 1000–1400 cm⁻¹ region (C-S stretch is weak/variable at 600–700 cm⁻¹).

  • Reaction Checkpoint (Sulfoxide): A new, intense band appears at 1050 cm⁻¹ . This confirms the formation of the S=O bond.

  • Final Product (Sulfone):

    • The 1050 cm⁻¹ band disappears.

    • Two new strong bands appear at 1320 cm⁻¹ and 1140 cm⁻¹ .

    • Failure Mode: If the 1050 cm⁻¹ band persists alongside the sulfone bands, the reaction is incomplete.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Dimethyl Sulfoxide and Dimethyl Sulfone. NIST Chemistry WebBook, SRD 69.[5] [Link][5]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • Misiewicz, J. P., et al. (2020). "Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight." The Journal of Chemical Physics, 152(2). [Link]

  • Cotton, F. A., Francis, R., & Horrocks, W. D. (1960). "Sulfoxides as Ligands. II. The Infrared Spectra of Some Dimethyl Sulfoxide Complexes." Journal of Physical Chemistry, 64(10), 1534–1536. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Octanesulfinyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, objective comparison of the anticipated mass spectrometry fragmentation patterns of octanesulfinyl chloride, a reactive organosulfur compound, with related structures. By synthesizing established fragmentation principles with data from analogous compounds, we aim to provide a predictive framework for the analysis of this and similar long-chain alkanesulfinyl chlorides.

The Role of Ionization in Defining Fragmentation

The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the ionization technique employed. Understanding the distinction between "hard" and "soft" ionization is paramount to interpreting the resulting mass spectra.

  • Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), leading to extensive and often complex fragmentation.[1] While this provides a detailed structural fingerprint, it can sometimes result in a diminished or absent molecular ion peak, making the determination of the molecular weight challenging.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization method that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[1] This technique is ideal for determining the molecular weight of thermally labile or non-volatile compounds. Subsequent fragmentation can be induced and controlled through tandem mass spectrometry (MS/MS).

Predicted Fragmentation Pattern of Octanesulfinyl Chloride under Electron Ionization (EI)

The primary fragmentation events for octanesulfinyl chloride (C₈H₁₇ClOS) are expected to involve:

  • Alpha-Cleavage: Cleavage of the C-S bond, leading to the formation of an octyl cation ([C₈H₁₇]⁺) at m/z 113 and a sulfinyl chloride radical.

  • Cleavage of the S-Cl Bond: Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds.[2] This would result in an ion at m/z 163 ([C₈H₁₇SO]⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be evident in all chlorine-containing fragments, presenting as M and M+2 peaks.[3]

  • Alkane Fragmentation: The long octyl chain is expected to undergo characteristic fragmentation, producing a series of carbocations separated by 14 Da (corresponding to CH₂ groups).[4] This would result in prominent peaks at m/z 43, 57, 71, and 85.

  • Rearrangements and Loss of Neutral Molecules: McLafferty-type rearrangements could lead to the elimination of neutral molecules like HCl or ethene. The loss of SO is also a possibility, analogous to the loss of SO₂ in related sulfonamides.[5]

M [C8H17SOCl]+• Molecular Ion F1 [C8H17]+• m/z 113 M->F1 - SOCl F2 [C8H17SO]+ m/z 163 M->F2 - Cl F3 [SOCl]+ m/z 83/85 M->F3 - C8H17 F4 Alkyl Fragments m/z 43, 57, 71, 85 F1->F4 Fragmentation

Caption: Predicted EI Fragmentation of Octanesulfinyl Chloride.

Comparison with Octanesulfonyl Chloride

A valuable comparison can be drawn with the more oxidized analogue, octanesulfonyl chloride (C₈H₁₇ClO₂S). The additional oxygen atom in the sulfonyl group significantly influences the fragmentation pattern.

FeatureOctanesulfinyl Chloride (Predicted)Octanesulfonyl ChlorideRationale for Difference
Molecular Ion Likely to be weak or absent in EIObservable in GC-MS analysis[6][7]The sulfonyl group can stabilize the molecular ion to a greater extent.
Loss of SO vs. SO₂ Loss of SO (48 Da) is plausible.Loss of SO₂ (64 Da) is a characteristic fragmentation for sulfonyl compounds.[8]The higher oxidation state of sulfur in the sulfonyl group favors the elimination of the stable SO₂ molecule.
[SOCl]⁺ vs. [SO₂Cl]⁺ Ion Fragment at m/z 83/85 ([SOCl]⁺) expected.Fragment at m/z 99/101 ([SO₂Cl]⁺) is characteristic for sulfonyl chlorides.[9]Reflects the different masses of the sulfinyl chloride and sulfonyl chloride functional groups.
Alkyl Chain Fragmentation Prominent series of alkyl fragments (m/z 43, 57, 71, etc.).Similar alkyl fragmentation is expected.The long hydrocarbon chain behaves similarly in both compounds.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Under positive-ion ESI, octanesulfinyl chloride is expected to be detected as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal the following fragmentation pathways:

  • Neutral Loss of HCl: A common fragmentation for protonated chlorinated compounds, leading to an ion at m/z 164.

  • Neutral Loss of H₂O: If protonation occurs on the oxygen atom, subsequent loss of water could occur.

  • Cleavage of the C-S Bond: Resulting in the formation of the octyl cation at m/z 113.

Experimental Protocol for Mass Spectrometric Analysis

To empirically determine the fragmentation patterns of octanesulfinyl chloride, the following experimental workflow is recommended:

5.1 Sample Preparation

  • Prepare a 1 mg/mL stock solution of octanesulfinyl chloride in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • For GC-MS analysis, dilute the stock solution to 1-10 µg/mL.

  • For ESI-MS analysis, dilute the stock solution to 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

5.2 Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

  • Gas Chromatograph:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

5.3 Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 50% B, ramp to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Isolate the [M+H]⁺ precursor ion and perform collision-induced dissociation (CID) with varying collision energies to observe fragmentation.

cluster_gcms GC-MS (EI) cluster_lcms LC-MS (ESI) GC Gas Chromatography Separation EI Electron Ionization (70 eV) GC->EI MS_EI Mass Analysis (Fragmentation Pattern) EI->MS_EI LC Liquid Chromatography Separation ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Molecular Ion) ESI->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Sample Sample Preparation Sample->GC Sample->LC

Caption: Experimental Workflow for MS Analysis.

Conclusion

While direct experimental data for the mass spectrometric fragmentation of octanesulfinyl chloride is not widely published, a comprehensive understanding of its likely behavior can be achieved by applying fundamental principles of mass spectrometry and drawing comparisons with analogous compounds. Under Electron Ionization, fragmentation of the alkyl chain and cleavages at the C-S and S-Cl bonds are anticipated to be the dominant pathways. Electrospray Ionization is expected to yield the protonated molecule, with subsequent MS/MS analysis providing valuable structural information through controlled fragmentation. The comparative analysis with octanesulfonyl chloride highlights the significant influence of the sulfur oxidation state on the fragmentation pattern. The experimental protocols provided herein offer a robust starting point for researchers seeking to characterize this and other novel long-chain alkanesulfinyl chlorides.

References

  • PubMed. (2023). Electron ionization mass spectrometry fragmentation routes of Chemical Weapons Convention-related organoarsenic compounds: Electron ionization and density functional theory studies. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

  • ResearchGate. (2025). Electrospray Ionization Tandem Mass Spectral Analysis of Oxidation Products of Precursors of Sulphur Mustards. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • ResearchGate. (2025). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. [Link]

  • Flinders University. (2022). Mass spectra and appearance energies of cationic fragments for electron ionization of 2-butanol. [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • CORE. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography. [Link]

  • PubChem. (n.d.). 1-Octanesulfonyl chloride. [Link]

  • Preprints.org. (2026). Research Progress on the New Process of Sulfonyl Chloride Fragment in Pyraflufen-Ethyl. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • ACS Earth and Space Chemistry. (n.d.). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. [Link]

  • PubMed Central. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids. [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • EGUsphere. (2025). Synthesis of reference organosulfates and optimization of UPLC-ESI- MS/MS method for their quantification in environmental sampl. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Michigan State University Chemistry. (n.d.). Mass Spectrometry. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • PubMed Central. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

Sources

A Comparative Guide to Purity Validation of Octane-1-Sulfinyl Chloride via Titration

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reproducible and reliable results. Octane-1-sulfinyl chloride, a key intermediate in the synthesis of various organic compounds, is no exception. Its high reactivity makes it susceptible to degradation, primarily through hydrolysis to octane-1-sulfonic acid and hydrogen chloride. This guide provides an in-depth comparison of titrimetric methods for validating the purity of octane-1-sulfinyl chloride, alongside a critical evaluation of alternative analytical techniques.

The Criticality of Purity in Reactive Intermediates

The presence of impurities in octane-1-sulfinyl chloride can have significant downstream consequences, including:

  • Altered Stoichiometry: Inaccurate quantification of the active reagent can lead to incomplete reactions or the generation of unwanted byproducts.

  • Side Reactions: Impurities such as the corresponding sulfonic acid can interfere with reaction pathways, leading to a complex and difficult-to-purify product mixture.

  • Inconsistent Results: Lot-to-lot variability in purity can compromise the reproducibility of synthetic protocols, a critical factor in drug development and manufacturing.

Therefore, a robust and validated analytical method for determining the purity of octane-1-sulfinyl chloride is not merely a quality control measure but a fundamental aspect of sound scientific practice.

Titrimetric Approaches: A Practical and Precise Option

Titration offers a cost-effective and precise method for the quantification of octane-1-sulfinyl chloride. Two primary titrimetric strategies are presented here: an indirect method involving hydrolysis and a direct titration approach.

Indirect Titration: Hydrolysis followed by Argentometric Titration

This classic method relies on the complete hydrolysis of the sulfinyl chloride to liberate a stoichiometric amount of chloride ions, which are then quantified by argentometric titration.

Causality Behind the Experimental Choices:

The fundamental principle of this method is the conversion of the covalently bound chlorine in octane-1-sulfinyl chloride into free chloride ions in solution. This is achieved through hydrolysis. Given the reactivity of the sulfinyl chloride, this hydrolysis must be carefully controlled to ensure it is complete without introducing interferences. Alkaline hydrolysis is generally faster and more effective for sulfonyl chlorides and their analogues.[1][2] The subsequent argentometric titration is a well-established and highly accurate method for the determination of halide ions.[3]

Experimental Protocol: Hydrolysis and Argentometric Titration

Instrumentation:

  • Automatic Potentiometric Titrator

  • Silver-Sulfide Ion-Selective Electrode (ISE) or a combination silver ring electrode

  • Magnetic Stirrer and Stir Bar

  • Calibrated Burette (10 mL or 25 mL)

  • Standard laboratory glassware (beakers, volumetric flasks, pipettes)

Reagents:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Nitric Acid (HNO₃)

  • Deionized Water

  • Acetone (ACS Grade)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the octane-1-sulfinyl chloride sample into a 100 mL beaker.

  • Hydrolysis:

    • Add 20 mL of 0.1 M NaOH solution to the beaker.

    • Stir the mixture vigorously for 15 minutes at room temperature to ensure complete hydrolysis. The long alkyl chain of octane-1-sulfinyl chloride may reduce its solubility in purely aqueous solutions; the use of a co-solvent like acetone (e.g., a 1:1 mixture with the NaOH solution) can be beneficial.

  • Neutralization: After hydrolysis, add 20 mL of 0.1 M HNO₃ to neutralize the excess NaOH and acidify the solution. The acidic medium prevents the precipitation of silver oxide during titration.[3]

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the silver electrode, and ensure the tip of the burette containing the standardized 0.1 M AgNO₃ solution is below the surface of the liquid.

  • Titration: Titrate the solution with the standardized AgNO₃ solution. The titrator will record the potential (in mV) as a function of the volume of titrant added. The endpoint is the point of maximum inflection on the titration curve, corresponding to the complete precipitation of silver chloride (AgCl).

  • Calculation: The purity of the octane-1-sulfinyl chloride is calculated using the following formula:

Self-Validating System:

This protocol incorporates a self-validating system through the use of a potentiometric endpoint. This instrumental method of endpoint detection is more objective and reproducible than visual indicators. Furthermore, the method's accuracy can be readily verified by analyzing a known quantity of a standard chloride salt (e.g., sodium chloride) to ensure recovery is within acceptable limits (typically 98-102%).

Comparison with Alternative Analytical Techniques

While titration is a robust method, other analytical techniques can also be employed for the purity assessment of octane-1-sulfinyl chloride. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or the detection of trace impurities.

Technique Principle Advantages Disadvantages
Titration (Hydrolysis-Argentometric) Hydrolysis to liberate chloride, followed by precipitation titration with silver nitrate.High precision and accuracy, cost-effective, readily available instrumentation.Indirect method, not specific if other hydrolyzable chlorides are present, destructive.
Quantitative NMR (qNMR) Integration of specific proton signals relative to a certified internal standard.Provides structural information, non-destructive, can identify and quantify impurities simultaneously. [4]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, higher initial instrument cost.
HPLC-UV (after derivatization) Chromatographic separation of a stable derivative of the sulfinyl chloride, followed by UV detection.High sensitivity and selectivity, suitable for trace analysis.Requires a derivatization step which can introduce variability, destructive, may not be suitable for all impurities. [4]

Supporting Experimental Data (Composite)

The following table presents a composite of typical performance data for the different analytical techniques, drawn from various studies on sulfonyl chlorides. [4]

Parameter Titration qNMR HPLC-UV (derivatized)
Precision (RSD%) < 1% < 2% < 2%
Accuracy (% Recovery) 98-102% 97-103% 95-105%
Limit of Quantification (LOQ) ~0.1% ~0.1% ~0.01%

| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |

Experimental Workflows and Logical Relationships

Titration Workflow

TitrationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample hydrolyze Hydrolyze with NaOH weigh->hydrolyze neutralize Neutralize with HNO3 hydrolyze->neutralize titrate Potentiometric Titration with AgNO3 neutralize->titrate endpoint Determine Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate MethodSelection start Purity Analysis of Octane-1-Sulfinyl Chloride need_structure Need Structural Info? start->need_structure trace_impurities Trace Impurities? need_structure->trace_impurities No qnmr Use qNMR need_structure->qnmr Yes routine_qc Routine QC? trace_impurities->routine_qc No hplc Use HPLC (derivatization) trace_impurities->hplc Yes routine_qc->qnmr No, but need impurity profile titration Use Titration routine_qc->titration Yes

Caption: Decision tree for selecting the appropriate analytical method.

Safety Considerations

Octane-1-sulfinyl chloride is a corrosive substance that causes severe skin burns and eye damage. I[5]t is also moisture-sensitive and will react with water to produce hydrochloric acid and octanesulfonic acid. All handling of this chemical should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The purity of octane-1-sulfinyl chloride is a critical parameter that can significantly impact the outcome of synthetic procedures. While sophisticated techniques like qNMR and HPLC offer valuable insights, particularly for structural elucidation and trace impurity analysis, titration remains a highly accurate, precise, and cost-effective method for routine quality control. The indirect argentometric titration, when preceded by a carefully controlled hydrolysis step, provides a reliable and robust method for determining the purity of this reactive intermediate. The choice of analytical method should be guided by the specific needs of the laboratory, balancing the requirement for detailed information with practical considerations of cost and throughput.

References

  • Rogić, V., et al. (2006). Kinetics and Mechanism of Solvolysis of Benzenesulfonyl Chlorides in Water and in some Aqueous-Organic Mixtures. Acta Chimica Slovenica, 53(3), 333-339.
  • Gnedin, B. G., & Ivanov, S. N. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Harris, D. C. (2015). Quantitative Chemical Analysis (9th ed.). W. H. Freeman.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration.
  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.

Sources

Distinguishing Sulfinyl Chlorides from Sulfenyl Chlorides in Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, distinguishing between Sulfinyl Chlorides (


)  and Sulfenyl Chlorides (

)
is a critical analytical challenge. While both are electrophilic sulfur species used as intermediates, they possess distinct oxidation states (+4 vs. +2) and stereochemical properties that dictate their reactivity and stability.[1]

This guide moves beyond basic definitions to provide a robust, evidence-based analytical strategy. The core differentiator is chirality : the sulfur atom in sulfinyl chlorides is a chiral center, inducing diastereotopicity in adjacent protons, a feature absent in sulfenyl chlorides. This guide details how to leverage this stereochemical signature alongside IR and MS data to definitively identify your compound.

Part 1: Spectroscopic Differentiation (Non-Destructive)[1]

Infrared Spectroscopy (The "Rule of Oxygen")

IR spectroscopy is the fastest method to distinguish these species based on the presence or absence of the sulfur-oxygen double bond.

  • Sulfinyl Chlorides (

    
    ):  Exhibit a strong, characteristic stretching vibration for the 
    
    
    
    bond. Unlike sulfones (
    
    
    ) which show two bands (symmetric and asymmetric), sulfinyl chlorides show a single strong band .[1]
  • Sulfenyl Chlorides (

    
    ):  Lack an 
    
    
    
    bond.[1] Their spectrum is defined by the absence of bands in the 1050–1200 cm⁻¹ region. The
    
    
    stretch appears in the far-IR (<400 cm⁻¹), often invisible in standard scans.

Table 1: Comparative IR Signatures

Functional GroupKey FeatureFrequency Range (cm⁻¹)IntensityNotes
Sulfinyl Chloride

Stretch
1140 – 1160 StrongDistinctive single peak.[2]
Sulfenyl Chloride

Stretch
375 – 400 Weak/MedOften outside standard range.[1]
Sulfonyl Chloride

Stretch
1370 (Asym) & 1170 (Sym)StrongReference standard; shows two bands.[1]
NMR Spectroscopy (The "Chirality Check")

This is the most sophisticated and definitive identification method.[1]

  • The Mechanism: The sulfur atom in a sulfinyl group (

    
    ) has a lone pair, an oxygen, a chlorine, and the R-group, making it a chiral center .
    
  • The Observation: If the R-group contains an

    
    -methylene (e.g., 
    
    
    
    ), the two protons on the carbon are diastereotopic . They are chemically non-equivalent and will split each other.[1]
    • Sulfinyl: Expect complex splitting (AB system or diastereotopic multiplet) for

      
      -protons.[1]
      
    • Sulfenyl: Sulfur is achiral.[1]

      
      -protons are enantiotopic (chemically equivalent).[1] Expect a simple singlet, triplet, or doublet depending on neighbors.
      

Expert Insight: If you observe a "messy" multiplet for a CH₂ group directly attached to sulfur where you expected a singlet, you likely have the sulfinyl chloride, not the sulfenyl.

Part 2: Mass Spectrometry (Fragmentation Logic)

Mass spectrometry provides structural confirmation through specific loss pathways.[1]

  • Isotope Pattern: Both species contain Chlorine.[1][3][4] Look for the characteristic 3:1 ratio of M : M+2 peaks (

    
    ).[1]
    
  • Fragmentation:

    • Sulfinyl (

      
      ):  Often shows a molecular ion 
      
      
      
      .[1] Key fragments include
      
      
      (loss of 35/37) and
      
      
      or
      
      
      .
    • Sulfenyl (

      
      ):  Shows 
      
      
      
      .[1] Major fragment is
      
      
      .[1] Crucially, you will never see a loss of 16 (Oxygen) or 48 (SO).

Part 3: Chemical Derivatization (The Definitive Protocol)

Due to the moisture sensitivity of both chlorides, direct analysis can sometimes yield hydrolysis products.[1] Derivatization with a secondary amine converts the unstable chloride into a stable amide, preserving the oxidation state and stereochemistry for analysis.[1]

Experimental Protocol: Morpholine Derivatization

Objective: Convert unstable sulfur chlorides into stable Sulfinamides or Sulfenamides.

Reagents:

  • Unknown Sulfur Chloride (~50 mg)

  • Morpholine (1.1 equivalents)[1]

  • Triethylamine (1.2 equivalents)[1]

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • Setup: Flame-dry a 10 mL round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the unknown sulfur chloride in anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Mix morpholine and triethylamine in 1 mL DCM. Add this solution dropwise to the reaction flask over 5 minutes.

    • Note: The reaction is exothermic.[1] Control addition rate to prevent decomposition.

  • Reaction: Stir at 0°C for 15 minutes, then warm to room temperature for 30 minutes.

  • Workup: Wash the organic layer with water (2 x 5 mL) and brine (1 x 5 mL).[1] Dry over

    
     and concentrate in vacuo.
    
  • Analysis: Analyze the crude oil via

    
     NMR.
    

Interpretation of Derivative:

  • Sulfinamide Product (

    
    ):  The sulfur remains chiral. The morpholine ring protons (and R-group 
    
    
    
    -protons) will appear magnetically non-equivalent (complex multiplets) due to the adjacent chiral center.
  • Sulfenamide Product (

    
    ):  The sulfur is achiral. The morpholine protons will appear as standard triplets (or broad singlets depending on ring inversion rates), and R-group protons will remain simple.[1]
    

Part 4: Decision Logic & Workflows

Workflow 1: Identification Decision Tree

IdentificationLogic Start Unknown Sulfur Chloride Sample IR_Step Step 1: IR Spectroscopy (1000 - 1400 cm⁻¹) Start->IR_Step Band_Present Strong Band at ~1150 cm⁻¹? IR_Step->Band_Present Sulfinyl_Probable Probable Sulfinyl Chloride (R-S(O)-Cl) Band_Present->Sulfinyl_Probable Yes No_Band No Bands in Region Band_Present->No_Band No NMR_Check Step 2: 1H NMR Check Alpha-Protons Sulfinyl_Probable->NMR_Check Diastereotopic Diastereotopic Splitting? (Complex Multiplet) NMR_Check->Diastereotopic Confirmed_Sulfinyl CONFIRMED: Sulfinyl Chloride Diastereotopic->Confirmed_Sulfinyl Yes Simple_Signal Simple Signal (Singlet/Triplet) Diastereotopic->Simple_Signal No Sulfenyl_Probable Probable Sulfenyl Chloride (R-S-Cl) No_Band->Sulfenyl_Probable Sulfenyl_Probable->NMR_Check Confirmed_Sulfenyl CONFIRMED: Sulfenyl Chloride Simple_Signal->Confirmed_Sulfenyl

Caption: Logical workflow for distinguishing sulfur chlorides using non-destructive spectroscopy.

Workflow 2: Hydrolysis & Degradation Pathways[1]

Understanding how these compounds degrade is vital if analysis is delayed.[1]

Degradation Sulfinyl Sulfinyl Chloride (R-S(O)-Cl) SulfinicAcid Sulfinic Acid (R-SO₂H) Stable Acid Sulfinyl->SulfinicAcid Hydrolysis Water1 + H₂O Sulfenyl Sulfenyl Chloride (R-S-Cl) SulfenicAcid Sulfenic Acid (R-SOH) Unstable Intermediate Sulfenyl->SulfenicAcid Hydrolysis Water2 + H₂O Thiosulfinate Thiosulfinate (R-S(O)-S-R) Disproportionation Product SulfenicAcid->Thiosulfinate Self-Reaction

Caption: Hydrolysis pathways. Note that Sulfenyl chlorides degrade into complex thiosulfinate mixtures.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][5][6] (Standard text for IR/NMR characteristic bands).

  • Oae, S. (1991).[1] Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.[1] (Detailed discussion on sulfur chirality and oxidation states).

  • Drabowicz, J., & Mikolajczyk, M. (1982).[1] "Synthesis of Sulfinyl Chlorides". Synthetic Communications.

  • NIST Mass Spectrometry Data Center. "Methanesulfonyl chloride Mass Spectrum". NIST Chemistry WebBook. [Link][1]

  • Andersen, K. K. (1964).[1] "The Absolute Configuration of Sulfoxides and Sulfinates". Tetrahedron Letters. (Foundational work on sulfur chirality).

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Octane-1-Sulfinyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational guidance for research, scientific, and drug development professionals working with Octane-1-sulfinyl chloride. The information herein is synthesized from established safety protocols for analogous reactive sulfinyl and sulfonyl chlorides to ensure a conservative and robust safety framework.

Hazard Analysis: Understanding the Reactivity of Octane-1-Sulfinyl Chloride

Octane-1-sulfinyl chloride (C₈H₁₇ClOS) is a reactive chemical demanding stringent handling protocols. While specific toxicological data for this compound is limited, its chemical structure—a long alkyl chain attached to a sulfinyl chloride functional group—dictates its primary hazards. The safety protocols are therefore based on well-documented analogous compounds like thionyl chloride (SOCl₂), methanesulfonyl chloride (CH₃SO₂Cl), and other water-reactive acid chlorides.[1][2][3]

The principal danger stems from the high reactivity of the sulfinyl chloride group. This functional group reacts vigorously, and often violently, with water and other nucleophilic substances (e.g., alcohols, amines).[4][5]

Key Hazards:

  • Corrosivity: The compound itself is expected to be highly corrosive. Direct contact can cause severe skin burns and serious eye damage.[6][7]

  • Violent Reaction with Water: Contact with moisture, including humidity in the air, leads to a rapid exothermic reaction.[4][8] This reaction liberates toxic and corrosive gases: hydrogen chloride (HCl) and sulfur dioxide (SO₂).[9][10]

  • Inhalation Toxicity: Inhalation of vapors or the gaseous byproducts of hydrolysis can cause severe respiratory tract irritation, chemical burns to the mucous membranes, and potentially lead to life-threatening conditions like pulmonary edema.[8]

  • Ingestion Toxicity: Ingestion is highly toxic and causes severe burns to the mouth, throat, and stomach, with a significant risk of perforation.[10]

The long octane chain may reduce the vapor pressure compared to smaller analogs like thionyl chloride, but it does not diminish the intrinsic reactivity and corrosive nature of the functional group.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a self-validating system of protection. Each component is chosen to address the specific hazards of corrosivity, reactivity, and toxicity.

Protection Area Required PPE Rationale & Causality
Eye & Face Chemical safety goggles AND a full-face shield.[11]Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and corrosive vapors.[9] A full-face shield is required in addition to goggles to protect the entire face from splashes of this highly corrosive liquid.[4][5]
Skin & Body Chemical-resistant gloves (Butyl or Neoprene rubber recommended).[12]Standard nitrile or latex gloves offer inadequate protection. Butyl or neoprene rubber gloves provide superior resistance to corrosive and reactive chlorides. Always check glove integrity before use.[12]
Flame-resistant lab coat worn over long-sleeved clothing.Provides a primary barrier against incidental skin contact. The flame-resistant property is a precaution against unforeseen reactive events.
Chemical-resistant apron and boots.[12][13]For procedures involving larger quantities or with a significant splash risk, a waterproof apron and chemically impervious boots are essential to prevent skin contact and burns.[12][13]
Respiratory Use only within a certified chemical fume hood.[9]A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors and the toxic gases produced upon reaction with ambient moisture.[3][9]
Respirator (if fume hood is not available or in case of spill)For emergency situations or where engineering controls are insufficient, a full-face respirator with an appropriate acid gas/vapor cartridge (e.g., Type ABEK) is required.[14]

Operational Plan: A Step-by-Step Handling Protocol

All handling of Octane-1-sulfinyl chloride must occur within a designated area, inside a chemical fume hood, with an eyewash station and safety shower immediately accessible.[9][15]

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_1 Verify fume hood is operational (check certification date and airflow) prep_2 Don all required PPE (Goggles, face shield, gloves, lab coat) prep_1->prep_2 prep_3 Prepare a dry, inert workspace (Remove all water sources) prep_2->prep_3 prep_4 Assemble dry glassware and inert gas setup (e.g., Nitrogen or Argon) prep_3->prep_4 prep_5 Locate spill kit and Class D fire extinguisher prep_4->prep_5 handle_1 Slowly bring reagent container to ambient temperature (if stored cold) prep_5->handle_1 handle_2 Work with the smallest practical quantity handle_1->handle_2 handle_3 Perform all transfers via syringe or cannula under inert atmosphere handle_2->handle_3 handle_4 Keep container tightly sealed when not in use handle_3->handle_4 clean_1 Quench excess reagent slowly (add reagent to a suitable solvent like isopropanol) handle_4->clean_1 clean_2 Rinse contaminated glassware with an organic solvent (e.g., acetone) before washing clean_1->clean_2 clean_3 Segregate all waste into a dedicated, labeled, vented hazardous waste container clean_2->clean_3 clean_4 Remove PPE and wash hands thoroughly clean_3->clean_4

Caption: Safe Handling Workflow for Octane-1-sulfinyl chloride.

Storage Requirements
  • Store containers in a cool, dry, well-ventilated area designated for corrosive and water-reactive chemicals.[4]

  • Ensure the container is tightly closed to prevent moisture ingress.[9] Storage under an inert atmosphere (Nitrogen or Argon) is recommended.[14][16]

  • Keep segregated from incompatible materials, especially water, alcohols, bases, and strong oxidizing agents.[2][4]

Disposal Plan: Managing Reactive Waste

Improper disposal is a significant safety risk. All waste streams must be treated as hazardous.

Emergency Spill Response

spill Spill Occurs evacuate Evacuate immediate area Alert nearby personnel spill->evacuate ppe If trained, don full PPE (including respirator) evacuate->ppe seek_help For large spills, evacuate and call emergency services evacuate->seek_help contain Contain the spill with an inert absorbent (dry sand, diatomaceous earth) ppe->contain no_water DO NOT USE WATER or combustible absorbents contain->no_water collect Carefully collect absorbed material into a dry, labeled waste container contain->collect decontaminate Decontaminate the area collect->decontaminate

Caption: Emergency Spill Response Plan.

Step-by-Step Waste Neutralization and Disposal:

  • Preparation: Conduct all waste handling inside a chemical fume hood. Wear full PPE.

  • Quenching: Never add water directly to the waste. Slowly and carefully add the waste chemical to a stirred, cold (ice bath) solution of a suitable quenching agent, such as isopropanol or a dilute sodium bicarbonate solution. This must be done in a controlled manner to manage the exothermic reaction.

  • Containment: The quenched mixture and any contaminated materials (e.g., absorbent from a spill, used gloves, glassware) must be collected in a designated hazardous waste container.[10][17][18]

  • Labeling and Storage: The waste container must be clearly labeled as "Hazardous Waste: Corrosive, Water-Reactive" and include the chemical name. Store the sealed (but vented) container in a designated satellite accumulation area away from incompatible materials.[19]

  • Pickup: Arrange for disposal through your institution's environmental health and safety department.[19] Do not pour any amount down the drain.[1][18]

By adhering to these rigorous PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with Octane-1-sulfinyl chloride and ensure a safe laboratory environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Octane-1-sulfonic acid sodium salt.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thionyl chloride, 99.5+%.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
  • PubChem. (n.d.). 1-Octanesulfonyl chloride. National Center for Biotechnology Information.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Chlorine.
  • Fisher Scientific. (2025). Safety Data Sheet: Sulfuryl chloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Thionyl chloride.
  • S D FINE-CHEM LIMITED. (n.d.). Sulphuryl Chloride GHS Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Isobutanesulfonyl chloride.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: 3-Fluoroazetidine-1-sulfonyl chloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Furan-2-sulfonyl chloride.
  • Fisher Scientific. (2009). Safety Data Sheet: Methanesulfonyl chloride.
  • Drexel University, Department of Environmental Health and Safety. (2012). Standard Operating Procedures For Thionyl Chloride Waste Handling.
  • Sigma-Aldrich Inc. (2023). 1-Octanesulfonyl chloride Safety Data Sheet.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): METHANESULFONYL CHLORIDE.
  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection.
  • FUJIFILM Wako Pure Chemical Corporation. (2024). Safety Data Sheet: Methanesulfonyl Chloride.
  • ChemicalBook. (2026). 1-Octanesulfonyl Chloride.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Methanesulfonyl chloride.
  • University of Alabama at Birmingham. (n.d.). Water Reactive Chemicals SOP Guide.
  • Lab Safety Specialists. (2024, May 26). Handling of Water Reactive Chemicals. YouTube.
  • Central Drug House (P) Ltd. (n.d.). Methane Sulphonyl Chloride Material Safety Data Sheet.
  • SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals.

Sources

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